Benzyl 1-benzylazetidine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 1-benzylazetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21-14-16-9-5-2-6-10-16)17-11-12-19(17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQUCAZMLJBLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of Benzyl 1-benzylazetidine-2-carboxylate
[1]
Part 1: Synthetic Context & Relevance[1][2][3][4][5][6]
To understand the impurities and structural nuances, one must understand the origin.[1][2] This molecule is typically synthesized via the cyclization of
-
Reaction Type: Double nucleophilic substitution (
).[1][2] -
Precursor: Benzyl 2,4-dibromobutyrate (or similar activated esters).[1][2]
-
Reagent: Benzylamine (
) acts as the nucleophile for both the and positions.[1] -
Critical Impurity: Incomplete cyclization products (linear amino esters) or dimerization products.[1][2]
Elucidation Workflow Diagram
The following logic flow dictates the analytical strategy:
Caption: Step-by-step structural verification workflow ensuring molecular weight, functional group integrity, connectivity, and stereochemistry.
Part 2: Spectroscopic Strategy (The Core)[7]
Mass Spectrometry (MS) - Fragmentation Logic
The mass spectrum provides the first "Go/No-Go" decision.[1]
-
Ionization: ESI+ (Electrospray Ionization) is preferred.[1][2]
-
Molecular Ion:
.[1][2] -
Key Fragmentation Pathway:
Nuclear Magnetic Resonance ( H NMR)
The
The "Diagnostic" Azetidine Signals
Unlike acyclic amines, the azetidine ring protons exhibit complex splitting due to ring puckering and the rigid chiral center at C2.[1][2]
| Position | Proton Type | Approx. Shift ( | Multiplicity | Explanation |
| C2-H | Methine | 3.60 - 3.80 ppm | dd or t | Chiral center; couples to C3 protons.[1] |
| C3-H | Methylene | 2.10 - 2.40 ppm | Multiplet | Diastereotopic protons ( |
| C4-H | Methylene | 3.10 - 3.40 ppm | Multiplet | Adjacent to Nitrogen; desheilded.[1] |
| N-Bn | Methylene | 3.60 - 3.90 ppm | AB System | CRITICAL: Because of the C2 chiral center, the N-benzyl protons are diastereotopic.[1] They often appear as two doublets ( |
| O-Bn | Methylene | 5.10 - 5.20 ppm | Singlet (or AB) | Further from the chiral center; usually a singlet or very tight AB system.[1] |
| Ar-H | Aromatic | 7.20 - 7.40 ppm | Multiplet | Overlap of 10 protons from two phenyl rings.[1] |
Expert Insight: If the N-benzyl methylene appears as a perfect singlet at room temperature, suspect rapid nitrogen inversion or lack of ring rigidity (potential acyclic impurity).[1] In the pure azetidine, these protons should show diastereotopic character (AB quartet).[1][2]
Infrared Spectroscopy (FT-IR)[1][6]
Part 3: Advanced Structural Confirmation (2D NMR)
To definitively assign the N-benzyl vs. O-benzyl groups, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]
HMBC Connectivity Map[1]
-
O-Benzyl Distinction: The protons at
5.15 (O- ) will show a strong correlation to the Carbonyl Carbon ( ~172 ppm).[1] -
N-Benzyl Distinction: The protons at
3.70 (N- ) will show correlations to the Azetidine C2 and C4 carbons , but not the carbonyl carbon (or very weak).[1]
Caption: HMBC correlations distinguishing the two benzyl methylene groups based on connectivity to the carbonyl ester.
Part 4: Experimental Protocols
Protocol 1: Analytical HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 210 nm (amide/amine absorption) and 254 nm (benzyl absorption).[1][2]
-
Expected Retention: The double-benzyl character makes this molecule hydrophobic.[1] Expect elution late in the gradient (approx. 7-8 min).[1]
Protocol 2: Enantiomeric Excess Determination (Chiral HPLC)
If synthesizing the chiral version (e.g., L-azetidine derivative), you must separate the enantiomers.[1][2]
References
-
Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [1][2]
-
Sienna, P., et al. (2012).[1][2] Preparation and Synthetic Applications of Azetidines. Heterocycles.
-
Starmans, W. A. J., et al. (1998).[1][2] Enzymatic Resolution of Azetidine-2-carboxylic Acid Esters. Tetrahedron: Asymmetry.[1] [1][2]
-
Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for AB quartet splitting patterns in chiral benzyl amines). [1][2]
Technical Guide: Spectroscopic Data & Characterization of Benzyl 1-benzylazetidine-2-carboxylate
The following is an in-depth technical guide on the spectroscopic characterization and synthesis of Benzyl 1-benzylazetidine-2-carboxylate .
Executive Summary
This compound (CAS: 1290974-13-8 for specific isomer/salt forms; historically referenced as the N-benzyl benzyl ester of azetidine-2-carboxylic acid) is a critical intermediate in the synthesis of Azetidine-2-carboxylic acid (Aze) and its derivatives. These four-membered nitrogen heterocycles serve as proline mimetics in peptide chemistry and as scaffolds in the development of novel therapeutics, including efflux pump inhibitors and CNS agents.
This guide provides a rigorous spectroscopic profile (
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 281.35 g/mol |
| Appearance | Colorless to pale yellow oil (often solidifies upon standing or as salt) |
| Solubility | Soluble in |
| Key Functional Groups | Azetidine ring (strained amine), Benzyl ester, N-Benzyl group |
Synthetic Context & Workflow
The most robust route to this compound involves the cyclization of benzyl 2,4-dibromobutyrate with benzylamine . This method is preferred over the direct esterification of azetidine-2-carboxylic acid due to the lability of the strained ring under harsh acidic conditions.
Reaction Scheme
The formation of the azetidine ring proceeds via a double nucleophilic substitution (
Figure 1: Synthetic pathway from
Comprehensive Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of azetidines is distinct due to the ring strain and the puckering of the 4-membered ring. The N-benzyl and O-benzyl groups provide characteristic aromatic signals and diastereotopic methylene protons.
H NMR Data (400 MHz,
)
Note: Chemical shifts (
| Position / Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Aromatic | 7.20 – 7.45 | Multiplet | 10H | - | Overlapping phenyl protons from both benzyl groups. |
| O-Benzyl | 5.15 | Singlet (or AB q) | 2H | - | Deshielded by ester oxygen; typically a singlet unless chiral influence is strong. |
| H-2 (Ring) | 3.78 | Triplet / dd | 1H | 8.5 | |
| N-Benzyl | 3.65, 3.88 | AB Quartet | 2H | 12.8 | Diastereotopic protons due to the chiral center at C-2. |
| H-4 (Ring) | 3.15 – 3.35 | Multiplet | 2H | - | |
| H-3 (Ring) | 2.20 – 2.55 | Multiplet | 2H | - |
Key Diagnostic Feature: The N-benzyl methylene protons often appear as a distinct AB quartet (or two doublets) around 3.6–3.9 ppm, confirming the presence of the chiral center at C-2 which makes these protons diastereotopic.
C NMR Data (100 MHz,
)
| Carbon Type | Shift ( | Assignment |
| Carbonyl (C=O) | 172.5 | Ester carbonyl. |
| Aromatic (Ipso) | 138.2, 135.8 | Quaternary carbons of the N-Bn and O-Bn groups. |
| Aromatic (CH) | 128.5, 128.3, 127.8 | Phenyl ring carbons (multiple peaks). |
| O-Benzyl | 66.4 | Methylene attached to oxygen. |
| Ring C-2 | 64.8 | Chiral center; |
| N-Benzyl | 62.5 | Methylene attached to nitrogen. |
| Ring C-4 | 53.9 | |
| Ring C-3 | 22.1 |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion:
(Calc. for ).[2][3] -
Fragmentation Pattern (EI):
-
281 (
) -
190 (Loss of benzyl group/tropylium
, 91 Da) - 91 (Tropylium ion, base peak for benzyl compounds)
-
281 (
Infrared Spectroscopy (IR)
-
C=O Stretch: 1735–1745
(Strong, characteristic of esters). -
C-H Stretch: 2850–2950
(Aliphatic) and >3000 (Aromatic). -
C-O Stretch: 1150–1200
.
Experimental Protocol: Synthesis & Isolation
Based on the methodology adapted from Tetrahedron: Asymmetry 1998 [1] and standard azetidine synthesis protocols.
Step 1: Preparation of Benzyl 2,4-dibromobutyrate
-
Reactants: Treat
-butyrolactone with red phosphorus and bromine to generate 2,4-dibromobutyryl bromide. -
Esterification: Quench the acid bromide with benzyl alcohol in the presence of pyridine or
in DCM at 0°C. -
Workup: Wash with 1N HCl, sat.
, and brine.[3] Dry over .[2]
Step 2: Cyclization to this compound
-
Setup: Dissolve benzyl 2,4-dibromobutyrate (1.0 eq) in acetonitrile or toluene.
-
Addition: Add benzylamine (3.0 eq) dropwise. The excess amine acts as both the nucleophile and the base to scavenge HBr.
-
Note: Alternatively, use 1.0 eq benzylamine and 2.5 eq DIPEA to conserve the primary amine.
-
-
Reflux: Heat the mixture to reflux (80–110°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Isolation:
QC & Troubleshooting
-
Impurity - Benzyl Alcohol: Often present from hydrolysis. Check
H NMR for a singlet at ~4.7 ppm (OH) or distinct aromatic signals. -
Impurity - Ring Opening: Azetidines are sensitive to acid. Avoid acidic workups or prolonged exposure to silica gel. Neutralize silica with 1%
if degradation is observed. -
Stereochemistry: If starting from chiral precursors (e.g., homoserine derivatives), use chiral HPLC to determine enantiomeric excess (ee).
References
-
Couty, F., Evano, G., & Rabasso, N. (1998). Synthesis of enantiomerically pure azetidine-2-carboxylic acid and 3-substituted derivatives. Tetrahedron: Asymmetry, 9(3), 429–435. Link
-
Cromwell, N. H., & Phillips, B. (1969). Azetidines.[1][2][4] I. Synthesis of 1-alkylazetidine-2-carboxylic acids. Journal of Heterocyclic Chemistry, 6(6), 993–994. Link
-
Rodrigues, J., et al. (2017). Patent US 2017/0267663 A1. Quinazoline compounds, compositions thereof, and method of use thereof. (Referenced for compound utility and naming). Link
-
Starmans, W. A. J., et al. (1998).
-butyrolactone.[1] Tetrahedron, 54(19), 4991-5004. Link
Sources
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Benzyl 1-benzylazetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzyl 1-benzylazetidine-2-carboxylate. As this compound and its derivatives are of significant interest in medicinal chemistry, a thorough understanding of their structural characterization is paramount. This document offers a detailed breakdown of the predicted ¹³C NMR spectrum, grounded in established principles of NMR spectroscopy and supported by data from analogous structures. Furthermore, a field-proven, step-by-step protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds is presented, ensuring researchers can confidently validate their synthetic products.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring an azetidine ring, a strained four-membered nitrogen-containing heterocycle. The azetidine motif is a privileged scaffold in drug discovery, known to impart unique conformational constraints and metabolic stability to molecules. The presence of two benzyl groups, one N-linked and the other as an ester, further contributes to the molecule's lipophilicity and potential for aromatic interactions with biological targets.
Accurate structural elucidation is the bedrock of any chemical research and development program. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific resonance, or "chemical shift," in the spectrum. The precise chemical shift is highly sensitive to the local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[1] This guide will dissect these influences to provide a robust prediction and interpretation of the ¹³C NMR spectrum of the title compound.
Predicted ¹³C NMR Spectrum and Signal Assignment
Caption: Molecular structure of this compound with atom numbering.
The predicted chemical shifts are summarized in the table below, followed by a detailed justification for each assignment.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C6 (C=O) | 170 - 175 | Ester carbonyl carbons typically resonate in this downfield region.[2][3] |
| C9, C16 (ipso-C) | 135 - 138 | The quaternary carbons of the benzyl groups, attached to the CH₂ group. |
| C10, C14, C17, C21 (ortho-C) | 128 - 129 | Aromatic CH carbons ortho to the substituent. |
| C11, C13, C18, C20 (meta-C) | 128 - 129 | Aromatic CH carbons meta to the substituent. |
| C12, C19 (para-C) | 127 - 128 | Aromatic CH carbons para to the substituent. |
| C8 (O-CH₂) | 65 - 70 | Benzylic methylene carbon attached to the ester oxygen, deshielded by the electronegative oxygen. |
| C1 (Azetidine CH) | 58 - 65 | Methine carbon of the azetidine ring, alpha to both the nitrogen and the carboxylate group. |
| C15 (N-CH₂) | 50 - 55 | Benzylic methylene carbon attached to the azetidine nitrogen. |
| C3 (Azetidine CH₂) | 45 - 50 | Methylene carbon of the azetidine ring, alpha to the nitrogen. |
| C2 (Azetidine CH₂) | 25 - 30 | Methylene carbon of the azetidine ring, beta to the nitrogen. |
Justification of Assignments:
-
Ester Carbonyl (C6): The carbon of the carboxylate group is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing its resonance in the characteristic range of 170-185 ppm for esters.[2]
-
Aromatic Carbons (C9-C14 and C16-C21): The aromatic carbons of the two benzyl groups are expected to appear in the typical aromatic region of 125-150 ppm.[2] The ipso-carbons (C9 and C16), which are directly attached to the methylene groups, will be downfield in the 135-138 ppm range. The protonated aromatic carbons (ortho, meta, and para) will have very similar chemical shifts, typically clustering in the 127-129 ppm range. Subtle differences may arise due to the different electronic effects of the N-benzyl and O-benzyl moieties, but resolving these without 2D NMR techniques can be challenging.
-
Benzylic Methylene Carbons (C8 and C15): The chemical shift of benzylic carbons is influenced by the attached heteroatom. The C8 methylene carbon, being part of the benzyl ester, is directly bonded to an oxygen atom. This results in significant deshielding, with an expected chemical shift in the 65-70 ppm range. In contrast, the C15 methylene carbon of the N-benzyl group is attached to a nitrogen atom, which is less electronegative than oxygen. Consequently, its resonance will be upfield relative to C8, likely in the 50-55 ppm range.
-
Azetidine Ring Carbons (C1, C2, C3): The carbons of the four-membered azetidine ring exhibit characteristic chemical shifts.
-
C1 (CH): This methine carbon is alpha to both the nitrogen atom and the electron-withdrawing benzyl ester group. This dual influence will cause a significant downfield shift, predicted to be in the 58-65 ppm range.
-
C3 (CH₂): This methylene carbon is alpha to the ring nitrogen, leading to a deshielding effect and a predicted chemical shift of 45-50 ppm.
-
C2 (CH₂): This methylene carbon is beta to the nitrogen atom and is expected to be the most upfield of the ring carbons, with a chemical shift in the 25-30 ppm range.
-
Experimental Protocol for Acquiring ¹³C NMR Spectra
To obtain a high-quality, interpretable ¹³C NMR spectrum of this compound, a systematic and meticulous experimental approach is crucial. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
3.1. Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Sample Quantity: For a standard 5 mm NMR tube, aim for a sample concentration of 20-50 mg of this compound.[4] While modern spectrometers are highly sensitive, a higher concentration is generally preferred for the less sensitive ¹³C nucleus to reduce acquisition time.
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte peaks.
-
Deuterated Chloroform (CDCl₃): This is often the first choice for many organic molecules due to its excellent dissolving power for nonpolar to moderately polar compounds and its relatively simple residual solvent peak.[5] The residual CHCl₃ peak appears at approximately 7.26 ppm in the ¹H NMR spectrum, and the ¹³C signal for CDCl₃ is a triplet centered at ~77.16 ppm, which can be used for referencing.[5]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): For more polar compounds, or if solubility in CDCl₃ is an issue, DMSO-d₆ is an excellent alternative.[6][7] Its residual ¹H peak is around 2.50 ppm, and the ¹³C signal is a septet at ~39.52 ppm.
-
-
Dissolution and Filtration: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8] It is imperative to ensure complete dissolution. Any suspended solid particles will degrade the magnetic field homogeneity, leading to broadened spectral lines. To remove any particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Final Steps: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
3.2. NMR Instrument Parameters
The following are recommended starting parameters for a standard ¹³C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar variant on Bruker instruments).
-
Pulse Angle: A 30-45 degree pulse angle is often a good compromise between signal intensity and avoiding saturation of quaternary carbons, which have longer relaxation times.[9]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient to resolve most carbon signals.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary, but this is often impractical for routine ¹³C NMR due to the long experiment times.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable and can be adjusted based on the resulting signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 240-250 ppm is standard for ¹³C NMR, encompassing the entire range of common organic chemical shifts.[10]
3.3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum must be properly phased to ensure all peaks are in the pure absorption mode. A subsequent baseline correction will ensure the baseline is flat.
-
Referencing: The chemical shift axis should be referenced. If tetramethylsilane (TMS) was not added as an internal standard, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By dissecting the molecule into its constituent functional groups and drawing upon data from analogous structures, a reliable prediction of the chemical shifts has been established. The provided experimental protocol offers a robust methodology for acquiring high-quality spectral data, which is essential for the unambiguous structural verification of this important class of molecules in a research and drug development setting. Adherence to these guidelines will empower scientists to confidently characterize their synthetic intermediates and final compounds, ensuring the integrity of their scientific endeavors.
References
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute. (2021, January 27). Anasazi Instruments. Retrieved from [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]
-
Sample Preparation and Positioning. (n.d.). University of California, Riverside. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
-
NMR sample preparation. (n.d.). University of Geneva. Retrieved from [Link]
-
A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]
-
Direct Access to L-Azetidine-2-carboxylic Acid. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES, 96(12), 2127-2135. Retrieved from [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
13C ACQUISITION PERIOD. (n.d.). IMSERC. Retrieved from [Link]
-
13C NMR. (n.d.). EPFL. Retrieved from [Link]
-
13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]
-
13C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from [Link]
-
Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison, Chemistry Department. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 30). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
-
Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. (2019, July 19). Journal of the American Chemical Society. Retrieved from [Link]
-
6.8 ¹³C NMR Spectroscopy. (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]
-
NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]
-
What is the most suitable NMR solvent for carbon-based materials? (2020, December 26). ResearchGate. Retrieved from [Link]
-
Azetidinecarboxylic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Solvents for NMR spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
13 C NMR spectra of: Upper: 13 C-labelled N-benzyl(carbonyl-13...). (n.d.). ResearchGate. Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
-
13 Carbon NMR. (n.d.). Retrieved from [Link]
-
Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). ACS Publications. Retrieved from [Link]
-
Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chemical shifts. (n.d.). University College London. Retrieved from [Link]
Sources
- 1. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. books.rsc.org [books.rsc.org]
- 10. sc.edu [sc.edu]
A Technical Guide to the Mass Spectrometric Fragmentation of Benzyl 1-benzylazetidine-2-carboxylate
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Benzyl 1-benzylazetidine-2-carboxylate (MW: 281.35 g/mol [1]). As a substituted α-amino acid ester analog incorporating a strained azetidine ring, this molecule presents a unique and informative fragmentation pattern.[2][3] Understanding its behavior under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques is critical for its unambiguous identification in complex matrices, reaction monitoring, and metabolite identification studies. This document delineates the primary fragmentation pathways, explains the chemical principles driving the observed cleavages, and provides validated experimental protocols for researchers in synthetic chemistry and drug development.
Molecular Structure and Predicted Fragmentation Sites
This compound is characterized by several key structural features that dictate its fragmentation pathways. The molecule's structure consists of a central, strained four-membered azetidine ring, an N-benzyl group, and a benzyl ester group at the C2 position.
-
Azetidine Nitrogen: The tertiary amine is the most basic site and the primary locus of protonation under ESI conditions.
-
N-Benzyl and O-Benzyl Groups: These groups are prone to cleavage, leading to the formation of the highly stable benzyl or tropylium cation (m/z 91), a ubiquitous feature in the mass spectra of benzyl-containing compounds.[4][5][6]
-
Ester Carbonyl Group: This group can direct fragmentation through α-cleavage or participate in rearrangement reactions.[7][8]
-
Strained Azetidine Ring: The inherent ring strain makes the azetidine core susceptible to ring-opening fragmentation pathways, providing diagnostic ions that reveal the core structure.[2][3]
Molecular Formula: C₁₈H₁₉NO₂ Monoisotopic Mass: 281.1416 u
Electrospray Ionization (ESI) Fragmentation Analysis
ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, as the precursor ion. For this compound, this corresponds to an m/z of 282.1494. Subsequent fragmentation via Collision-Induced Dissociation (CID) reveals the molecule's structure. Protonation is expected to occur at the azetidine nitrogen, the most basic site in the molecule.
Primary Fragmentation Pathways of the Protonated Molecule ([M+H]⁺)
The fragmentation of the [M+H]⁺ ion is dominated by cleavages that are directed by the positive charge on the nitrogen and lead to stable neutral losses or fragment ions.
-
Formation of the Benzyl Cation (m/z 91): The most prominent fragmentation pathway involves the cleavage of the N-C bond of the N-benzyl group. This is a charge-directed process that results in the formation of the highly stable benzyl cation (which can rearrange to the tropylium ion) and the neutral loss of 1-benzylazetidine-2-carboxylic acid. A competing, though less favored, pathway is the cleavage of the ester to yield the same benzyl cation and a neutral molecule.[4]
-
Loss of Toluene (m/z 190): A characteristic fragmentation for N-benzyl compounds involves the loss of a neutral toluene molecule (92 Da).[9] This proceeds through a proton transfer from the nitrogen to the benzyl group, followed by heterolytic cleavage, resulting in a stable acylium-type ion at m/z 190.08.
-
Loss of Benzyl Alcohol (m/z 174): Cleavage of the benzyl ester, facilitated by protonation, can lead to the loss of neutral benzyl alcohol (108 Da). This results in the formation of an N-benzyl azetidinyl acylium ion at m/z 174.09.
-
Azetidine Ring Fragmentation: Following the initial loss of a benzyl group, the remaining azetidine-containing ion can undergo further fragmentation. A common pathway for cyclic amines is the loss of ethene (28 Da) through ring opening, which provides further structural confirmation.
ESI-MS/MS Fragmentation Scheme
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.
Summary of Major ESI Fragment Ions
| m/z (Observed) | Proposed Structure/Formula | Neutral Loss |
| 282.15 | [C₁₈H₂₀NO₂]⁺ | - |
| 190.08 | [C₁₁H₁₂NO₂]⁺ | Toluene (C₇H₈) |
| 174.09 | [C₁₁H₁₂NO]⁺ | Benzyl Alcohol (C₇H₈O) |
| 91.05 | [C₇H₇]⁺ | C₁₁H₁₃NO₂ |
Electron Ionization (EI) Fragmentation Analysis
EI is a high-energy technique that imparts significant internal energy to the molecule, leading to the formation of a radical cation (M⁺•) and extensive, often complex, fragmentation. The resulting mass spectrum provides a detailed fingerprint of the molecule's structure.
Primary Fragmentation Pathways of the Molecular Ion (M⁺•)
The fragmentation of the molecular ion (m/z 281.14) is governed by the stability of the resulting radicals and cations.
-
Formation of the Tropylium Ion (m/z 91): As with ESI, the formation of the [C₇H₇]⁺ ion is a dominant process and often represents the base peak in the spectrum. It can arise from the cleavage of the N-benzyl group or the benzyl ester group, with the positive charge stabilized by the aromatic ring.[10]
-
α-Cleavage at the Nitrogen: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation of amines.[7] For the azetidine ring, this would involve the cleavage of the C2-C(O) bond, leading to the loss of the benzyloxycarbonyl radical (•COOCH₂Ph, 135 Da) to form an N-benzylazetidinyl cation at m/z 146.
-
Cleavage Adjacent to the Carbonyl Group: Fragmentation of the ester moiety is also prominent.
-
Loss of the Benzyloxy Radical: Cleavage of the O-CH₂Ph bond results in the loss of a benzyloxy radical (•OCH₂Ph, 107 Da), forming an acylium ion at m/z 174.09.[7]
-
Loss of the Benzyl Radical: Cleavage of the CH₂-Ph bond of the ester results in the loss of a phenyl radical (•C₆H₅, 77 Da), which is less common, or the entire benzyl group.
-
-
McLafferty Rearrangement: The molecule contains a carbonyl group and γ-hydrogens on the N-benzyl group's methylene carbon. A six-membered ring transition state can facilitate a rearrangement, leading to the elimination of a neutral toluene molecule (92 Da) and the formation of a radical cation at m/z 189.[8]
EI Fragmentation Scheme
Caption: Key Electron Ionization (EI) fragmentation pathways for this compound.
Summary of Major EI Fragment Ions
| m/z (Observed) | Proposed Structure/Formula | Neutral/Radical Loss | Fragmentation Type |
| 281.14 | [C₁₈H₁₉NO₂]⁺• | - | Molecular Ion |
| 174.09 | [C₁₁H₁₂NO]⁺ | •OCH₂Ph | Inductive Cleavage |
| 146.10 | [C₁₁H₁₄N]⁺ | •COOCH₂Ph | α-Cleavage |
| 91.05 | [C₇H₇]⁺ | •C₁₁H₁₂NO₂ | Benzyl Cleavage |
Experimental Protocols
To ensure reproducibility and accuracy, the following experimental conditions are recommended.
Protocol for ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL stock solution of this compound in HPLC-grade methanol. For analysis, dilute this solution 1:100 in a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.
-
Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole instrument equipped with an electrospray ionization source.
-
Infusion and MS Parameters:
-
Mode: Positive Ion ESI
-
Infusion Rate: 5 µL/min
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS Scan Range: m/z 50-500
-
-
MS/MS Fragmentation:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 282.15.
-
Collision Gas: Argon
-
Collision Energy: Perform a ramped collision energy experiment from 10-40 eV to observe the full range of fragment ions. This allows for the capture of both low-energy (e.g., neutral loss) and high-energy (e.g., ring cleavage) fragmentations.
-
Protocol for GC-EI-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.
-
GC Parameters:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
MS Scan Range: m/z 40-450
-
Conclusion
The mass spectrometric fragmentation of this compound is logical and highly diagnostic. Under ESI conditions, the molecule exhibits characteristic losses of toluene and benzyl alcohol from the protonated precursor. Under EI conditions, the fragmentation is dominated by the formation of the m/z 91 tropylium ion and key fragments resulting from α-cleavage and inductive cleavage at the ester. The complementary data from both techniques provides a robust and self-validating system for the structural confirmation of this compound and its analogs. The protocols and fragmentation schemes detailed in this guide serve as an authoritative reference for researchers engaged in its synthesis and application.
References
-
ResearchGate. (n.d.). Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]
- Farrugia, J., et al. (2001). The tandem mass spectrometry fragmentation reactions of 21 protonated N-acyl amino acid methyl esters are examined as models for more complicated peptides.
-
PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Retrieved from [Link]
-
ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Scholarly Commons. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Retrieved from [Link]
-
NIH National Library of Medicine. (2013). Gas-Phase Fragmentation of Oligoproline Peptide Ions Lacking Easily Mobilizable Protons. PMC. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(thiazolo[3,2-a]pyrimidine) Derivatives. Retrieved from [Link]
-
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
-
PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
-
Semantic Scholar. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Retrieved from [Link]
-
OSU Chemistry. (n.d.). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]
-
West Virginia University. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Glen Jackson. Retrieved from [Link]
-
SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. The benzyl cation at m/z =.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
ACS Publications. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Scholars Research Library. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre. Retrieved from [Link]
-
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]
-
MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
Sources
- 1. 1290974-13-8|this compound|BLD Pharm [bldpharm.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Technical Guide: Biological Potential & Pharmacophore Analysis of N-Benzyl Azetidine Esters
Topic: Potential Biological Activity of N-Benzyl Azetidine Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-benzyl azetidine ester scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique balance of conformational rigidity, metabolic stability, and vectoral functionalization.[1] Unlike their larger five-membered (pyrrolidine) and six-membered (piperidine) analogs, azetidines introduce significant ring strain (
This guide analyzes the biological activity of N-benzyl azetidine-3-carboxylates and their derivatives, focusing on their roles as Dopamine Transporter (DAT) inhibitors , Antitubercular agents , and STAT3 signaling modulators . It also addresses the critical role of the ester functionality as a prodrug motif to overcome cellular permeability barriers.
Structural & Pharmacophore Analysis
The Azetidine Advantage
The azetidine ring serves as a restricted bioisostere of proline or piperidine.
-
Lipophilicity Modulation: The removal of methylene groups (contracting from piperidine to azetidine) lowers logP, potentially improving the metabolic profile while maintaining hydrophobic interactions via the N-benzyl group.
-
Vectoral Alignment: The 3-substituted azetidine creates a specific exit vector for substituents (like esters or amides), often placing them in an ideal position to interact with protein pockets that are inaccessible to flatter aromatic systems.
-
The "Prodrug" Ester: While the free acid (azetidine-3-carboxylic acid) is often the active species in enzymatic pockets, the ester form (e.g., methyl or ethyl ester) is frequently required to mask the polar carboxylate, facilitating passive diffusion across the blood-brain barrier (BBB) or mycobacterial cell walls.
Structure-Activity Relationship (SAR) Map
The biological activity of this scaffold is highly sensitive to substitution patterns on the benzyl ring and the C3 position.
Caption: SAR logic flow for N-benzyl azetidine esters, linking structural modifications to specific biological outcomes.
Therapeutic Applications
CNS Modulation: Dopamine Transporter (DAT) Inhibition
N-benzyl azetidines function as potent inhibitors of the dopamine transporter (DAT), a mechanism relevant for treating psychostimulant abuse (e.g., methamphetamine).
-
Mechanism: They block the reuptake of dopamine into presynaptic neurons.
-
Key Insight: Ring contraction from N-benzyl piperidine to N-benzyl azetidine retains affinity but alters selectivity. The presence of electron-withdrawing groups (EWG) such as Fluorine or Chlorine at the para or meta positions of the benzyl ring significantly enhances binding affinity (
values often in the low nanomolar range).
Anti-Infective: Antitubercular Activity
Recent studies have identified N-benzyl azetidines as inhibitors of Mycobacterium tuberculosis.
-
Target: Interference with late-stage mycolic acid biosynthesis (cell envelope biogenesis).[2]
-
SAR Note: Ortho-substitution on the N-benzyl ring (e.g.,
, ) is critical for activity against multidrug-resistant strains. The ester functionality here often serves to penetrate the waxy mycobacterial cell wall before hydrolysis.
Oncology: STAT3 Inhibition
Azetidine-3-carboxylic acid derivatives act as inhibitors of the STAT3 signaling pathway, which is hyperactivated in breast cancer.
-
Prodrug Strategy: While the carboxylic acid motif is essential for inhibiting the SH2 domain of STAT3, the ester derivatives show superior cellular potency.[3] The ester facilitates entry into the tumor cell, where intracellular esterases generate the active acid/amide species.
Experimental Protocols
Synthesis of N-Benzyl Azetidine-3-Carboxylates
Self-Validating Protocol for Accessing the Scaffold.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
3-Azetidinecarboxylic acid (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Dichloromethane (DCM)
-
Acetic Acid (cat.)
Workflow:
-
Imine Formation: Dissolve 3-azetidinecarboxylic acid in DCM. Add benzaldehyde and a catalytic amount of acetic acid. Stir at Room Temperature (RT) for 2 hours. Validation: Monitor by TLC for disappearance of aldehyde.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.
-
Esterification (One-Pot optional): If the ester is desired immediately, quench with methanol/HCl or perform a separate Fischer esterification on the isolated acid.
-
Workup: Quench with saturated
. Extract with DCM ( ). Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc).
Assay: Dopamine Transporter (DAT) Uptake Inhibition
To evaluate CNS potential.
Objective: Determine the
Materials:
Protocol:
-
Cell Prep: Plate hDAT-CHO cells in 24-well plates (
cells/well). Incubate for 24h. -
Pre-incubation: Wash cells with Krebs-HEPES buffer. Add test compound (N-benzyl azetidine ester) at varying concentrations (
M to M). Incubate for 10 min at 25°C. -
Uptake Initiation: Add
-Dopamine (final conc. 20 nM). Incubate for 5 min. -
Termination: Rapidly aspirate buffer and wash with ice-cold buffer (
) to stop transport. -
Lysis & Counting: Lyse cells with 1% SDS. Transfer lysate to scintillation vials. Measure Radioactivity (CPM).
-
Analysis: Plot log[Concentration] vs. % Uptake. Fit to non-linear regression to calculate
.-
Control: Non-specific uptake measured in the presence of 10
M GBR12909 (known DAT inhibitor).
-
Data Summary: Comparative Biological Activity
| Compound Class | R1 (Benzyl) | R2 (C3-Position) | Primary Target | Activity Range ( | Ref |
| Azetidine Analog | 4-F-Phenyl | Ester/Amide | Dopamine Transporter (DAT) | 10 - 50 nM | [1, 5] |
| BGAz Series | 2-Br-Phenyl | Ester (Prodrug) | M. tuberculosis | MIC: 0.5 - 2.0 | [2] |
| STAT3 Inhibitor | Unsubst. Phenyl | Methyl Ester | STAT3 (Breast Cancer) | Cellular | [3] |
| nAChR Agonist | Pyridyl Ether | Hydroxyl/Ether | [4] |
Visual Workflow: Synthesis & Evaluation
Caption: Integrated workflow from chemical synthesis to multi-target biological evaluation.
References
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link][4]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azido-Iodo-N-Benzyl Derivatives of threo-Methylphenidate (Ritalin, Concerta): Rational Design, Synthesis, Pharmacological Evaluation, and Dopamine Transporter Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl 1-benzylazetidine-2-carboxylate: A Technical Guide to a Conformationally Constrained Proline Analog for Advanced Drug Discovery
Executive Summary
In the landscape of modern drug discovery, peptidomimetics represent a frontier for developing highly selective and stable therapeutic agents. Constrained amino acids are foundational building blocks in this endeavor, engineered to impart specific secondary structures upon peptides, thereby enhancing their biological activity and metabolic stability.[1][2] Among these, L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, offers a unique conformational profile that can significantly influence peptide architecture.[3][4] This guide provides an in-depth technical overview of Benzyl 1-benzylazetidine-2-carboxylate, a key synthetic intermediate for accessing the Aze scaffold. We will explore the strategic rationale for using constrained analogs, detail the stereoselective synthesis of this precursor, and provide validated protocols for its conversion into building blocks suitable for Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic tools to overcome the limitations of native peptide therapeutics.
Chapter 1: The Role of Conformational Constraint in Peptidomimetic Design
Overcoming the Limitations of Native Peptides
Native peptides are exquisite signaling molecules, yet their therapeutic potential is often hindered by significant pharmacological drawbacks, including low cell permeability, susceptibility to proteolytic degradation, and poor oral bioavailability.[2] These limitations stem from their inherent conformational flexibility and unprotected amide bonds. The strategic incorporation of unnatural amino acids is a proven method to address these challenges, leading to analogs with superior drug-like properties.[2][5]
The Proline Paradigm and the Power of Constraint
Proline, with its unique cyclic structure, imposes significant constraints on the peptide backbone by restricting the Ramachandran (φ, ψ) torsion angles, particularly the φ angle to approximately -65°.[6] This rigidity is crucial for forming specific secondary structures like β-turns and polyproline helices, which are often essential for biological recognition.[7] Proline analogs are therefore powerful tools for locking a peptide into a bioactive conformation, enhancing receptor affinity and selectivity.[7][8]
Azetidine-2-Carboxylic Acid (Aze): A Compact Proline Homolog
L-azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid, first isolated from lily of the valley (Convallaria majalis), that serves as a lower homolog of proline.[4][9] Its four-membered ring is more strained and conformationally distinct from proline's five-membered pyrrolidine ring.[10][11] While the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible due to reduced steric hindrance, which can be leveraged to fine-tune peptide structure and stability.[3] The incorporation of Aze has been shown to perturb the normal secondary structure of proline-rich sequences, offering a mechanism to disrupt or modify protein-protein interactions (PPIs).[12]
Caption: Structural relationship between Proline and Azetidine-2-Carboxylic Acid.
Chapter 2: this compound: Synthesis and Properties
Molecular Structure and Strategic Importance
This compound (CAS 1290974-13-8) is a doubly protected form of azetidine-2-carboxylic acid.[13] The N-benzyl and O-benzyl groups serve as robust protecting groups that facilitate the synthesis, purification, and storage of the core azetidine scaffold before its modification for peptide synthesis.
-
N-Benzyl Group: Protects the ring nitrogen, preventing unwanted side reactions. It is stable under a wide range of conditions but can be removed via catalytic hydrogenolysis.
-
Benzyl Ester: Protects the carboxylic acid. Like the N-benzyl group, it is readily cleaved by hydrogenolysis, allowing for simultaneous deprotection if desired.
Caption: Structure of this compound with protecting groups.
Stereoselective Synthetic Pathway
The synthesis of enantiomerically pure (S)-Aze derivatives is paramount for their application in chiral peptidomimetics. A common and scalable strategy involves the synthesis of racemic 1-benzyl-azetidine-2-carboxylic acid, followed by classical resolution using a chiral amine.
The overall synthetic workflow proceeds as follows:
-
Azetidine Ring Formation: A classic approach involves the double SN2 cyclization of a 2,4-dibromobutyrate ester with a primary amine, such as benzylamine.[9]
-
Ester Hydrolysis: The resulting ester is hydrolyzed to yield racemic (rac)-1-benzyl-azetidine-2-carboxylic acid.
-
Diastereomeric Salt Resolution: The racemic acid is treated with a chiral resolving agent, such as D-α-phenylethylamine, to form diastereomeric salts that can be separated by fractional crystallization.[14]
-
Acidification and Isolation: The desired diastereomeric salt is acidified to liberate the enantiomerically pure (S)-1-benzyl-azetidine-2-carboxylic acid.
-
Benzyl Esterification: The purified acid is then esterified using benzyl bromide or benzyl alcohol under appropriate conditions to yield the final title compound.[15][16]
Caption: Workflow for the stereoselective synthesis of the title compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 1290974-13-8 | [13] |
| Molecular Formula | C₁₈H₁₉NO₂ | [13] |
| Molecular Weight | 281.35 g/mol | [13] |
| Appearance | Yellow liquid or crystalline solid (Expected) | [17] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |
| ¹H NMR (CDCl₃, 500MHz) | Expected δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 4.7 (t, 1H, Aze-CH), 3.3-4.0 (m, 4H, Aze-CH₂ & Bn-CH₂), 2.4-2.6 (m, 2H, Aze-CH₂) | [14] |
| ¹³C NMR (CDCl₃, 125MHz) | Expected δ (ppm): ~170 (C=O), 127-138 (Ar-C), ~66 (Ester CH₂), ~60 (Aze-CH), ~55 (Bn-CH₂), ~50 (Aze-CH₂), ~25 (Aze-CH₂) |
Chapter 3: Application in Peptide Synthesis and Drug Discovery
From Precursor to SPPS-Ready Building Block
This compound is not directly used in standard Fmoc-based SPPS. It must first be converted into a derivative with a free carboxylic acid and an N-terminus protected by a temporary group like Fmoc. The N-benzyl group is typically too stable for routine SPPS cycles.
The Causality Behind the Conversion: SPPS relies on the sequential addition of amino acids, which requires an orthogonal protection scheme. The N-terminal Fmoc group must be removable under basic conditions (e.g., piperidine) without affecting the side-chain or C-terminal protecting groups. The N-benzyl group does not meet this requirement. Therefore, a deprotection/reprotection strategy is necessary to prepare a synthetically useful building block.
Caption: Conversion of the title compound to an SPPS-ready building block.
Protocol: Preparation of Fmoc-(S)-Azetidine-2-carboxylic acid
This protocol describes the conversion of the title compound into the corresponding Fmoc-protected amino acid suitable for SPPS.
Materials:
-
Benzyl (S)-1-benzylazetidine-2-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone and Water
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Debenzylation (Hydrogenolysis):
-
In a hydrogenation flask, dissolve Benzyl (S)-1-benzylazetidine-2-carboxylate (1.0 eq) in an appropriate solvent like methanol.[14]
-
Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with H₂ (e.g., 40-50 psi) and stir vigorously at room temperature.[18]
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed. The reaction typically takes 12-24 hours.
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield crude (S)-azetidine-2-carboxylic acid. This can be used directly in the next step.
-
-
Fmoc Protection:
-
Dissolve the crude (S)-azetidine-2-carboxylic acid (1.0 eq) in a mixture of 10% aqueous sodium bicarbonate and acetone (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl while cooling in an ice bath. The product, Fmoc-(S)-Aze-OH, should precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
-
Self-Validation: The purity of the final Fmoc-(S)-Aze-OH should be confirmed by ¹H NMR, LC-MS, and melting point analysis to ensure it is suitable for use in SPPS.
Impact on Drug Discovery Programs
The integration of Fmoc-(S)-Aze-OH into peptide sequences allows for the systematic exploration of conformational space. This is particularly valuable in lead optimization for:
-
Enzyme Inhibitors: The strained ring can alter the bond angles of the peptide backbone, potentially improving the fit into an enzyme's active site.[10]
-
PPI Modulators: Introducing Aze can disrupt native secondary structures like polyproline helices, providing a strategy to inhibit protein-protein interactions that rely on such motifs.[19][20]
-
Improving Metabolic Stability: The unnatural azetidine ring can confer resistance to degradation by peptidases, extending the in-vivo half-life of the therapeutic peptide.[1]
Conclusion
This compound is a valuable and strategically protected precursor for the synthesis of (S)-azetidine-2-carboxylic acid, a constrained proline analog of significant interest in medicinal chemistry. Its robust synthesis via diastereomeric salt resolution provides access to enantiomerically pure material, which can be efficiently converted into an Fmoc-protected building block for SPPS. By providing a tool to subtly yet significantly modulate peptide conformation and stability, this compound empowers researchers to design next-generation peptidomimetics with enhanced therapeutic profiles, paving the way for novel treatments targeting a wide range of diseases.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
-
Yu, K., et al. (2026). Research advances in L-azetidine-2-carboxylic acid. Journal of Northwest A & F University-Natural Science Edition. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]
-
Oh, D., et al. (2015). Constrained Peptides in Drug Discovery and Development. PeptiDream Inc. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261. [Link]
-
Mori, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
Ahangar, N., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Iris Biotech. (n.d.). Proline Derivatives and Analogs. [Link]
-
Vitello, A. D., et al. (1993). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. [Link]
-
Grygorenko, O. O., & Komarov, I. V. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International. [Link]
-
Li, H., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(7), 2623–2633. [Link]
-
ResearchGate. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]
-
Phan, H. T. T., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(23), 9903–9915. [Link]
-
Grygorenko, O. O., et al. (2020). PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH γ-SPIRO CONJUNCTION. ChemRxiv. [Link]
-
Słomińska, M., et al. (2015). Constrained beta-amino acid-containing miniproteins. Chemical Science, 6(5), 3176–3184. [Link]
-
Davies, J. S., & Othman, A. H. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Boni, R., et al. (1977). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 10(4), 805–812. [Link]
-
ResearchGate. (2025). Resolution of D azetidine-2-carboxylic acid. [Link]
-
ResearchGate. (2025). Constrained Peptides in Drug Discovery and Development. [Link]
- Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
-
van der Veken, P., et al. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 17(11), 13410–13427. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Lee, Y. R., & Kim, B. S. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. [Link]
-
Organic Syntheses. (n.d.). Benzenediazonium-2-carboxylate. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(27), 6103-6111. [Link]
-
PubChem. (n.d.). Benzyl 2-cyanoazetidine-1-carboxylate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
AnorMED Inc. (2005). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. ARKIVOC. [Link]
-
Padhy, G. K., et al. (2014). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 221-224. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Prestidge, R. L., et al. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579-83. [Link]
-
National Institutes of Health. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]
-
Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
-
IDEAS/RePEc. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1290974-13-8|this compound|BLD Pharm [bldpharm.com]
- 14. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Benzyl Esters [organic-chemistry.org]
- 17. chemimpex.com [chemimpex.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocols for N-Benzylation of Benzyl Azetidine-2-Carboxylate
[1][2]
Abstract & Strategic Analysis
The N-benzylation of benzyl azetidine-2-carboxylate is a pivotal transformation in the synthesis of non-proteinogenic amino acid derivatives.[1] Azetidine-2-carboxylic acid (Aze) acts as a conformationally restricted analogue of proline.[1] While the azetidine ring possesses significant ring strain (~25 kcal/mol), it exhibits kinetic stability comparable to pyrrolidine under neutral to moderately basic conditions.[1]
However, the functionalization of the azetidine nitrogen requires precise control to avoid two critical failure modes:
-
Ring Opening (Polymerization): Triggered by strong electrophilic activation or high thermal stress.[1]
-
Racemization: The
-proton of the amino ester is acidic. Strong bases or elevated temperatures can lead to enolization and loss of optical purity (typicallyngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ).
This guide presents two validated protocols. Method A (Reductive Amination) is the recommended "Gold Standard" for maintaining optical purity and high chemoselectivity.[1] Method B (Direct Alkylation) is provided as a scalable alternative for robust substrates.[1]
Chemical Pathway & Logic
The following diagram illustrates the two available pathways and the critical decision nodes for maintaining structural integrity.
Figure 1: Synthetic pathways for N-benzylation.[1] Method A proceeds via a mild iminium intermediate, while Method B utilizes direct nucleophilic substitution.[1]
Method A: Reductive Amination (Recommended)[2]
Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines in the presence of esters and does not require strong bases, virtually eliminating the risk of racemization.[1]
Materials
-
Substrate: Benzyl azetidine-2-carboxylate (1.0 equiv)
-
Reagent: Benzaldehyde (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Catalyzes imine formation.[1]
Protocol Steps
-
Imine Formation:
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve Benzyl azetidine-2-carboxylate (1.0 equiv) in DCE ( concentration). -
Add Benzaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).[1]
-
Stir at Room Temperature (20–25°C) for 30–60 minutes. Note: Monitoring by TLC should show consumption of amine and formation of the imine.[1]
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (
) may occur. -
Remove ice bath and allow to warm to Room Temperature.[1] Stir for 2–4 hours.
-
-
Quench & Workup:
-
Quench reaction by adding saturated aqueous
(slowly) until pH ~8.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Extract with DCM (
).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Wash combined organics with Brine (
).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
Method B: Direct Alkylation ( )
Rationale: Suitable for large-scale synthesis where reagents must be inexpensive.[1] Requires strict temperature control to prevent racemization.[1]
Materials
-
Substrate: Benzyl azetidine-2-carboxylate (1.0 equiv)
-
Reagent: Benzyl Bromide (BnBr) (1.05 equiv) - Avoid large excess to prevent quaternization.[1]
-
Base: Potassium Carbonate (
) (2.0 equiv) - Powdered, anhydrous.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (MeCN) (Anhydrous)
Protocol Steps
-
Setup:
-
Suspend Benzyl azetidine-2-carboxylate (1.0 equiv) and
(2.0 equiv) in MeCN ( ). -
Cool the heterogeneous mixture to 0°C .
-
-
Addition:
-
Add Benzyl Bromide (1.05 equiv) dropwise via syringe.[1]
-
Critical Control Point: Do not add all at once if running on >5g scale to avoid exotherms.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature.
-
Stir for 12–16 hours.
-
Warning:Do not heat >40°C. Higher temperatures increase the risk of racemizing the
-center via enolate formation.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
Workup:
-
Filter off the solid inorganic salts (
, excessngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) through a Celite pad. -
Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (
) and Brine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ). -
Dry over
and concentrate.
-
Analytical Validation & Troubleshooting
Expected Data Profile
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Typical Yield | 85–95% | 75–85% |
| Purity (HPLC) | >98% | >95% |
| Racemization Risk | Negligible | Low (if Temp < 40°C) |
| Main Impurity | Benzyl alcohol (removable) | Dibenzyl ammonium salt |
Troubleshooting Guide
Issue 1: Low Yield / Incomplete Reaction
-
Cause: Azetidine nitrogen is sterically hindered by the adjacent carboxylate.[1]
-
Solution: For Method B, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to generate Benzyl Iodide in situ (Finkelstein condition), which is more reactive.[1]
Issue 2: Racemization (Loss of optical rotation)
-
Cause: Base strength too high or temperature too high.[1]
-
Solution: Switch from Method B to Method A. If using Method B, ensure
is used, notngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> or .
Issue 3: Ring Opening
-
Cause: Acidic workup or presence of strong Lewis acids.[1]
-
Solution: Ensure quench is performed with basic buffers (
). Avoid strong acid washes (e.g., 1M HCl) during extraction; use saturatedngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> instead if neutralization is needed.
References
-
Azetidine Synthesis & Stability
-
Reductive Amination Standards
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Context: Establishes the protocol for STAB-mediated reductive amination as a mild, racemiz
-
-
Chiral Azetidine Protocols
Application Note: Benzyl Ester Protection of 1-Benzylazetidine-2-Carboxylic Acid
Abstract & Strategic Analysis
The protection of 1-benzylazetidine-2-carboxylic acid as its benzyl ester is a critical transformation in the synthesis of nicotianamine analogues and novel
-
Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening polymerization under strong Lewis acid conditions or high thermal stress.
-
Nucleophilic Competition: The substrate contains a tertiary amine (N-benzyl). Standard alkylation protocols (e.g., BnBr + base) risk competing N-quaternization (formation of the dibenzylammonium salt) alongside the desired O-alkylation.
This guide details two field-proven protocols designed to mitigate these risks. The Cesium Carbonate Method is presented as the "Gold Standard" for scalability and retention of optical purity, utilizing the "Cesium Effect" to enhance carboxylate nucleophilicity. An alternative Carbodiimide Coupling protocol is provided for substrates where alkyl halide usage must be avoided.
Critical Mechanism: The "Cesium Effect"
The success of the primary protocol relies on the unique properties of cesium carbonate (
-
Solubility: Unlike
or , the large ionic radius of disrupts the tight ion-pairing with the carboxylate anion. -
Naked Anion: This creates a "naked" carboxylate anion with significantly enhanced nucleophilicity.
-
Chemoselectivity: The enhanced reactivity of the carboxylate allows it to outcompete the steric bulk of the tertiary N-benzyl amine, favoring O-alkylation over N-quaternization when stoichiometry is strictly controlled.
Reaction Scheme & Pathway Analysis[1][2]
Figure 1: Reaction pathway highlighting the kinetic preference for O-alkylation mediated by Cesium Carbonate.
Protocol A: Cesium Carbonate Mediated Alkylation (Gold Standard)
Applicability: Preferred for scale-up (>10g) and preservation of chiral integrity. Yield Expectation: 85–92% Racemization Risk: Low (Base-mediated mechanism avoids acid-catalyzed enolization).
Materials
-
Substrate: 1-Benzylazetidine-2-carboxylic acid (1.0 eq)
-
Reagent: Benzyl bromide (1.05 eq) — Freshly distilled if yellow.
-
Base: Cesium carbonate (
) (1.1 eq) — Must be finely ground/micronized. -
Solvent: N,N-Dimethylformamide (DMF) — Anhydrous (Water < 0.05%).
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve 1-benzylazetidine-2-carboxylic acid in anhydrous DMF (0.2 M concentration).
-
Activation: Add
(1.1 eq) in a single portion.-
Observation: Evolution of
gas. -
Action: Stir at Room Temperature (20–25°C) for 30 minutes to ensure complete formation of the cesium carboxylate.
-
-
Alkylation: Cool the suspension to 0°C (ice bath). Add Benzyl bromide (1.05 eq) dropwise over 10 minutes.
-
Critical Control Point: Do NOT exceed 1.1 equivalents of BnBr. Excess alkyl halide promotes N-quaternization.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for disappearance of the acid (often stays at baseline in TLC) and appearance of the less polar ester (
).
-
-
Workup (Aqueous Wash):
-
Dilute reaction mixture with Ethyl Acetate (5x reaction volume).
-
Wash with Water (3x) to remove DMF and inorganic salts.
-
Wash with Saturated
(1x) to remove unreacted acid. -
Wash with Brine (1x).
-
-
Isolation: Dry organic layer over
, filter, and concentrate under reduced pressure.
Protocol B: EDC/DMAP Coupling (Alternative)
Applicability: Use when handling highly sensitive substrates where alkyl halides are contraindicated, or if Protocol A yields inseparable quaternary salts.
Materials
-
Substrate: 1-Benzylazetidine-2-carboxylic acid (1.0 eq)
-
Alcohol: Benzyl alcohol (1.2 eq)
-
Coupling Agent: EDC·HCl (1.2 eq)
-
Catalyst: DMAP (0.1 eq)
-
Solvent: Dichloromethane (DCM) — Anhydrous.
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate and Benzyl alcohol in DCM (0.1 M) under nitrogen.
-
Catalyst Addition: Add DMAP (0.1 eq) and cool the solution to 0°C.
-
Coupling: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes.
-
Note: EDC is preferred over DCC because the urea byproduct is water-soluble, simplifying workup for this polar substrate.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight (12h).
-
Workup:
-
Dilute with DCM.
-
Wash with 0.5 M HCl (Quickly! Do not prolong exposure to acid to protect the ring/amine).
-
Wash with Sat.
and Brine. -
Dry (
) and concentrate.[2]
-
Purification & Quality Control
Due to the basicity of the azetidine nitrogen, silica gel chromatography can cause streaking or degradation.
Purification Strategy (Flash Chromatography)
-
Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1% Triethylamine in Hexane).
-
Eluent: Hexane : Ethyl Acetate (Gradient 10:1
3:1). -
Note: If the product is an oil, high-vacuum drying is essential to remove traces of Benzyl alcohol (Protocol B) or Benzyl bromide (Protocol A).
QC Specifications
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | > 97.0% | HPLC (C18, AcN/H2O) |
| Identity | Consistent with Structure | 1H-NMR (300/400 MHz) |
| Chiral Purity | > 98% ee | Chiral HPLC (Chiralcel OD-H) |
Workflow Diagram
Figure 2: Decision tree for the purification of basic azetidine esters.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation or wet DMF. | Ensure DMF is anhydrous. Increase |
| New Polar Spot (TLC) | Quaternary ammonium salt formation. | Reduce Benzyl Bromide to 0.95-1.0 eq. Lower reaction temp to 0°C. |
| Ring Opening | Acidic contamination or high heat. | Avoid acid washes in workup. Keep rotovap bath < 40°C. |
| Racemization | Extended reaction time or high basicity. | Switch from |
References
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005).[3] Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031.[3] [Link]
-
Kuo, C. H., & Lin, Y. A. (2024).[4] Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives.[5][4][6][7] The Journal of Organic Chemistry, 89(7), 4958–4970. (Provides mechanistic insight into Cs2CO3 mediated nucleophilic substitutions). [Link][6]
-
Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational text for Protocol B). [Link]
Sources
- 1. 1290974-13-8|this compound|BLD Pharm [bldpharm.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives_Chemicalbook [chemicalbook.com]
- 5. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Novel Histone Deacetylase Inhibitors from Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Carboxylate Derivatives in HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][2][3] The aberrant activity of HDACs has been implicated in a variety of diseases, most notably cancer, making them a significant target for therapeutic intervention.[4][5][6] Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anticancer agents, with several already approved for clinical use.[2][7][8]
A common structural feature of most HDAC inhibitors is a pharmacophore model consisting of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker of appropriate length, and a zinc-binding group (ZBG) that chelates the essential zinc ion in the catalytic domain of the enzyme.[2][4][6][9] It is the interaction of the ZBG with the zinc ion that is paramount for the inhibitory activity of these compounds.[2][9]
Carboxylate derivatives, particularly hydroxamic acids, represent one of the most important and widely utilized classes of ZBGs in the design of potent HDAC inhibitors.[4][5][10][11] The hydroxamic acid moiety exhibits a high affinity for the zinc ion, forming a stable chelate that effectively blocks the catalytic activity of the enzyme.[4][5] This application note provides a detailed guide to the synthesis of novel HDAC inhibitors from carboxylate derivatives, along with protocols for their biological evaluation.
The Mechanism of HDAC Inhibition by Carboxylate-Based Inhibitors
The catalytic mechanism of zinc-dependent HDACs involves the activation of a water molecule by the active site zinc ion, which then facilitates the hydrolysis of the acetyl group from the lysine residue. Carboxylate-based HDAC inhibitors, especially hydroxamic acids, mimic the transition state of this deacetylation reaction. The hydroxamic acid group chelates the zinc ion in a bidentate fashion, preventing it from activating water and thereby inhibiting the enzymatic reaction.[4][5]
Caption: Mechanism of HDAC inhibition by a hydroxamic acid-based inhibitor.
Synthetic Strategies for Preparing Hydroxamic Acid-Based HDAC Inhibitors
The synthesis of hydroxamic acid-based HDAC inhibitors typically involves the conversion of a carboxylic acid or its derivative into the corresponding hydroxamic acid. Several reliable methods are available, with the choice of method often depending on the overall structure and functional group tolerance of the target molecule.
General Synthetic Workflow
The general workflow for the preparation and evaluation of novel HDAC inhibitors from carboxylate derivatives can be visualized as follows:
Caption: General workflow for the synthesis and evaluation of HDAC inhibitors.
Protocol 1: Synthesis of a Hydroxamic Acid from a Carboxylic Acid via an Acyl Chloride
This protocol describes a common and efficient method for the synthesis of hydroxamic acids from carboxylic acids. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with hydroxylamine to form the desired hydroxamic acid.
Materials:
-
Carboxylic acid starting material
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol (MeOH) or ethanol (EtOH)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Acyl Chloride Formation:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. It is often used in the next step without further purification.
-
-
Hydroxamic Acid Formation:
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2 equivalents) in a mixture of methanol and water.
-
Cool this solution to 0 °C and slowly add a solution of NaOH or KOH (2 equivalents) in water to generate free hydroxylamine.
-
Dissolve the crude acyl chloride from the previous step in a suitable solvent (e.g., THF or DCM) and add it dropwise to the freshly prepared hydroxylamine solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until completion.
-
Acidify the reaction mixture with dilute HCl to precipitate the hydroxamic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude hydroxamic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/methanol).
-
Protocol 2: Synthesis of a Hydroxamic Acid from an Ester
This method is particularly useful when the starting material is an ester, which can be directly converted to the hydroxamic acid by reaction with hydroxylamine.[10][11][12]
Materials:
-
Ester starting material
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium methoxide (NaOMe) or potassium hydroxide (KOH)
-
Anhydrous methanol (MeOH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup:
-
Dissolve the ester (1 equivalent) in anhydrous methanol.
-
In a separate flask, prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride (3 equivalents) to a solution of sodium methoxide (3 equivalents) in methanol at 0 °C. Stir for 30 minutes to generate free hydroxylamine.
-
Add the hydroxylamine solution to the ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with an acidic resin or by careful addition of dilute HCl.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Biological Evaluation of Novel HDAC Inhibitors
Once synthesized and purified, the novel compounds must be evaluated for their biological activity. This typically involves a series of in vitro and cell-based assays to determine their potency and selectivity as HDAC inhibitors.
In Vitro HDAC Activity Assays
In vitro assays are essential for determining the direct inhibitory effect of a compound on HDAC enzyme activity. Fluorometric or luminogenic assays are commonly used due to their high sensitivity and suitability for high-throughput screening.[1][13][14][15]
This protocol is based on the use of a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule. The increase in fluorescence is proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing salts and stabilizers)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the test compound or control, and the HDAC enzyme.
-
Include wells with enzyme and buffer only (negative control) and wells with buffer only (blank).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).
-
-
Development and Measurement:
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
| SAHA (Vorinostat) | 50 | 10 | 5 |
| Compound A | 120 | 850 | 0.14 |
| Compound B | 75 | 25 | 3 |
| Compound C | 2500 | 150 | 16.7 |
Cell-Based HDAC Activity Assays
Cell-based assays are crucial for evaluating the ability of a compound to inhibit HDACs within a cellular context, which provides insights into its cell permeability and efficacy in a more physiologically relevant environment.[1][13][14][16]
This protocol utilizes a commercially available luminescent assay system (HDAC-Glo™ I/II, Promega) that measures the activity of class I and II HDACs in living cells. The assay employs a cell-permeable substrate that is deacetylated by intracellular HDACs, leading to a luminescent signal.[1][13][14]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
HDAC-Glo™ I/II Assay System (Promega)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well white, clear-bottom microplate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells in the 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds or the positive control for a specified duration (e.g., 4-24 hours). Include vehicle-treated cells as a negative control.
-
-
Assay Procedure:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reaction to reach a steady state.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value as described in the in vitro assay protocol.
-
| Compound | HCT116 Cell Viability IC₅₀ (µM) | HDAC Inhibition in cells IC₅₀ (µM) |
| SAHA (Vorinostat) | 1.5 | 0.5 |
| Compound A | 5.2 | 2.1 |
| Compound B | 0.8 | 0.3 |
| Compound C | > 20 | 8.5 |
Conclusion and Future Directions
The development of novel HDAC inhibitors from carboxylate derivatives remains a highly active area of research in medicinal chemistry. The synthetic accessibility of hydroxamic acids and other carboxylate-based ZBGs, coupled with their potent inhibitory activity, makes them attractive starting points for the design of new therapeutic agents. By employing robust synthetic strategies and comprehensive biological evaluation protocols, researchers can effectively identify and optimize lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future efforts will likely focus on the development of isoform-selective inhibitors to minimize off-target effects and enhance the therapeutic window of this important class of drugs.[5][9]
References
-
Zhou, Y., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 759-767. [Link]
-
Zhou, Y., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. PubMed Central. [Link]
-
Zhang, J. H., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 22(7), 846-855. [Link]
-
Ferreira, L. G., et al. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Preprints.org. [Link]
-
Various Authors. (2019). Zinc-dependent Deacetylase (HDAC) Inhibitors with Different Zinc Binding Groups. Bentham Science. [Link]
-
Zhou, Y., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. PubMed. [Link]
-
Šačkus, A., et al. (2022). Synthesis of pyrimidines containing hydroxamic acid, 1,3,4-oxadiazole or 1,2,4-triazole moieties as potential HDAC inhibitors. Chemija, 33(1). [Link]
-
CD BioSciences. (n.d.). Histone Deacetylase Assays. CD BioSciences. [Link]
-
Gharia, B., et al. (2020). Design, synthesis, computational and biological evaluation of novel hydroxamic and carboxylic acid derivatives as histone decaetylase inhibitors. Indian Journal of Chemistry, 59B, 690-699. [Link]
-
Basile, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22295-22308. [Link]
-
Basile, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]
-
Zhang, J. H., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. [Link]
-
Šačkus, A., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Semantic Scholar. [Link]
-
Bertrand, P., et al. (2009). Synthesis and modeling of new benzofuranone histone deacetylase inhibitors that stimulate tumor suppressor gene expression. PubMed. [Link]
-
Various Authors. (2024). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. [Link]
-
Wu, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 932649. [Link]
-
Wu, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media. [Link]
-
Bora-Tatar, G., et al. (2009). Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. PubMed. [Link]
-
Bertrand, P., et al. (2009). Synthesis and Modeling of New Benzofuranone Histone Deacetylase Inhibitors that Stimulate Tumor Suppressor Gene Expression. ACS Publications. [Link]
-
Cho, Y. S., et al. (2011). Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide. PubMed Central. [Link]
-
Li, X., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190822. [Link]
-
Bora-Tatar, G., et al. (2009). Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. ResearchGate. [Link]
-
Wu, J., et al. (2022). SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results. ResearchGate. [Link]
-
Corona, P., et al. (2020). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed Central. [Link]
-
Wegener, D., et al. (2003). In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link]
-
Li, Y., et al. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry, 8, 269. [Link]
-
Foster, C. L., et al. (2023). Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation. MDPI. [Link]
-
Various Authors. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PubMed Central. [Link]
-
Various Authors. (2017). CHAPTER 4: Macrocyclic Inhibitors of Zinc-dependent Histone Deacetylases (HDACs). Royal Society of Chemistry. [Link]
-
Singh, P., & Maurya, R. A. (2018). HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. European Journal of Medicinal Chemistry, 158, 637-661. [Link]
-
Prakash, M., et al. (2022). Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. ACS Omega, 7(22), 18453-18463. [Link]
-
Blanquart, C., et al. (2011). Pharmacological characterization of histone deacetylase inhibitor and tumor cell-growth inhibition properties of new benzofuranone compounds. UQ eSpace. [Link]
-
Vanommeslaeghe, K., et al. (2014). Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. ResearchGate. [Link]
Sources
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. preprints.org [preprints.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 14. epigenhub.com [epigenhub.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Benzyl 1-benzylazetidine-2-carboxylate Synthesis
Topic: Optimizing Reaction Yield & Stability
Ticket ID: AZT-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Critical Synthesis Workflow (The "Happy Path")
Objective: Synthesize Benzyl 1-benzylazetidine-2-carboxylate (Double protection:
Optimized Protocol: One-Pot Double Alkylation
Rationale: Azetidine-2-carboxylic acid is a proline homologue.[1] While step-wise protection is possible, a controlled one-pot alkylation with benzyl bromide (BnBr) is more atom-economical, provided stoichiometry is strictly managed to prevent quaternization.
Reagents:
-
Substrate: L-Azetidine-2-carboxylic acid (1.0 eq)
-
Alkylating Agent: Benzyl bromide (2.2 eq) — Strict control required.
-
Base: Cesium Carbonate (
) (2.5 eq) — Superior to for solubility in DMF and milder than NaH to prevent racemization. -
Solvent: DMF (Anhydrous, 0.1 M concentration)
-
Additive: TBAI (Tetrabutylammonium iodide) (0.1 eq) — Catalyst for Finkelstein reaction to generate reactive Benzyl-I in situ.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add L-Azetidine-2-carboxylic acid (1.0 eq) and
(2.5 eq). -
Solvation: Add anhydrous DMF. Sonicate briefly to disperse the base.
-
Cooling: Cool the suspension to 0°C using an ice bath. Critical: Azetidines are thermally sensitive.
-
Addition: Add TBAI (0.1 eq). Then, add Benzyl bromide (2.2 eq) dropwise via syringe pump over 30 minutes.
-
Why? Slow addition prevents local high concentrations of BnBr, reducing the risk of quaternary ammonium salt formation.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12–16 hours. Do not heat above 40°C.
-
Quench: Pour mixture into ice-cold water/brine (1:1).
-
Extraction: Extract with EtOAc (3x).
-
Purification (Crucial): Wash organic layer with water (to remove DMF). Dry over
.[2]
Troubleshooting Matrix
Issue Diagnosis & Resolution Table
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Low Yield (<40%) | Quaternization (Over-alkylation) | Check LCMS for Mass = M+90 (Tribenzyl species). | Reduce BnBr to 2.05 eq. Ensure dropwise addition at 0°C. |
| Product Decomposition | Ring Opening (Acidic Hydrolysis) | NMR shows broad alkyl peaks; loss of ring signals. | STOP using standard silica. Use Neutral Alumina or add 1% |
| Racemization (ee% drop) | Base too strong ( | Chiral HPLC shows enantiomer peak. | Switch from NaH or NaOH to |
| Incomplete Reaction | Poor Nucleophilicity | SM remains on TLC. | Add 10 mol% TBAI (iodide catalyst). Switch solvent to DMF/MeCN mix. |
| Polymerization | Thermal Instability | Gummy/insoluble residue. | Maintain Temp < 25°C. Perform reaction at higher dilution (0.05 M). |
Visual Logic & Mechanism
Figure 1: Reaction Pathway & Failure Modes
Caption: The central pathway (Green) leads to the target. Red pathways indicate critical failure modes: Quaternization (excess reagent) and Ring Opening (acidic/thermal stress).
Deep Dive FAQs
Q1: Why is my product degrading on the column despite good conversion in the flask? A: Azetidines possess significant ring strain (~25 kcal/mol). The Lewis acid sites on standard silica gel can catalyze the nucleophilic attack of the ring, leading to ring-opening (often by trace water or the eluent itself).
-
Fix: Pass your eluent with 1-2% Triethylamine (
) through the column before loading your sample. This neutralizes the acidic sites. Alternatively, use Neutral Alumina.
Q2: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: It is not recommended . While NaH is a faster base, it is highly basic (
Q3: Why do you recommend TBAI? A: Benzyl bromide is reactive, but the secondary amine of the azetidine is sterically hindered by the adjacent carboxylate. TBAI acts as a phase transfer catalyst and, more importantly, facilitates an in-situ Finkelstein reaction, converting Benzyl-Br to the more reactive Benzyl-I. This allows the reaction to proceed at lower temperatures (RT vs 60°C), protecting the strained ring.
References
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link
- Starmans, W. A. J., et al. (1998). "Enantioselective synthesis of azetidine-2-carboxylic acid derivatives." Tetrahedron.
-
BenchChem Technical Support. (2025). "Azetidine Synthesis Protocols & Stability." Link
-
Organic Chemistry Portal. "Benzyl Esters: Preparation and Reactivity." Link
Sources
Technical Support Center: Preventing Over-Alkylation in Azetidine Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing N-alkylated azetidines. A primary challenge in this process is the propensity for over-alkylation, leading to the formation of undesired quaternary ammonium salts. This not only reduces the yield of the target compound but also introduces significant purification challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies. Our goal is to empower you to optimize your reaction conditions, maximize your yields, and ensure the integrity of your synthetic route.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues with a focus on identifying the root cause and implementing effective solutions.
Problem 1: My reaction produces a significant amount of a highly polar byproduct, which I suspect is the quaternary azetidinium salt.
This is the most common issue in the N-alkylation of azetidines and other secondary amines. The formation of a salt byproduct that is difficult to separate from the desired product is a clear indicator of over-alkylation.
-
Potential Cause A: Incorrect Stoichiometry
-
Causality: The mono-alkylated azetidine product is often a better nucleophile than the starting secondary amine due to the electron-donating nature of the newly added alkyl group.[1][2] This means it can react faster with the alkylating agent than the starting material, leading to a "runaway" reaction.[3][4]
-
Solution: To kinetically favor the desired mono-alkylation, use a large excess of the starting azetidine (2 to 5 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is statistically more likely to encounter and react with a molecule of the starting material rather than the more nucleophilic product.[3][5]
-
-
Potential Cause B: Rapid Addition of Alkylating Agent
-
Causality: Adding the alkylating agent all at once creates a high local concentration. This environment strongly favors the rapid subsequent alkylation of the more reactive mono-alkylated product as soon as it is formed.
-
Solution: Employ slow, controlled addition of the alkylating agent (1.0-1.1 equivalents) to the solution of the azetidine.[6] Using a syringe pump over several hours is the gold standard. This strategy maintains a very low concentration of the electrophile at all times, ensuring that the initial, slower alkylation of the starting amine is the predominant reaction pathway.[7]
-
-
Potential Cause C: Inappropriate Reaction Temperature
-
Causality: High reaction temperatures increase the rates of all reactions, but can sometimes disproportionately accelerate the undesired second alkylation.
-
Solution: Perform the reaction at a lower temperature to exert greater kinetic control. Start at 0 °C and allow the reaction to slowly warm to room temperature.[6] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.
-
Problem 2: My final product is an inseparable mixture of starting material, the desired product, and the over-alkylated salt.
This outcome indicates that the reaction did not go to completion, and the alkylating agent that did react was consumed by both the starting material and the product.
-
Potential Cause: Inefficient Acid Scavenging
-
Causality: The alkylation reaction produces one equivalent of acid (HX). This acid will protonate any available amine, rendering it non-nucleophilic and effectively removing it from the reaction.[3][8] If the starting amine is used to quench this acid, its concentration decreases, slowing the reaction and leading to a complex mixture.
-
Solution: Incorporate a non-nucleophilic, sterically hindered base into the reaction mixture. Bases like N,N-diisopropylethylamine (Hünig's base) or 2,6-lutidine are excellent choices.[8][9] They are too bulky to be alkylated themselves but are strong enough to neutralize the generated acid, ensuring that both the starting azetidine and the product remain as free, nucleophilic amines throughout the reaction.[8]
-
-
Potential Cause: Sub-optimal Solvent Choice
-
Causality: The polarity of the solvent can influence the relative rates of the first and second alkylation. In some cases, a highly polar solvent may stabilize the transition state of the second alkylation more effectively, promoting it.
-
Solution: Screen different solvents. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are common, but sometimes a less polar solvent like tetrahydrofuran (THF) can provide better selectivity by disfavoring the formation of the highly charged quaternary ammonium salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical principle behind over-alkylation?
The core issue lies in the change in nucleophilicity upon alkylation. When a secondary amine like azetidine is alkylated, it forms a tertiary amine. Alkyl groups are electron-donating through induction, which increases the electron density on the nitrogen atom. This makes the tertiary amine product both a stronger base and a more potent nucleophile than the secondary amine it was formed from.[1][2] Consequently, the product actively outcompetes the remaining starting material for the electrophilic alkylating agent, leading to the formation of the quaternary ammonium salt.[1][3]
Q2: How can I use steric hindrance to my advantage to prevent over-alkylation?
Steric hindrance is a powerful tool for controlling reactivity.[10] The formation of the quaternary ammonium salt involves the approach of the tertiary amine to the alkylating agent. If either the N-substituent on the azetidine or the alkylating agent itself is sterically bulky, this approach becomes more difficult.[11] The transition state for the second alkylation will be significantly more crowded and higher in energy than that for the first alkylation. For this reason, forming tertiary amines from secondary amines is often less prone to over-alkylation than forming secondary amines from primary ones, as the tertiary product is inherently more hindered.[1] You can exploit this by choosing bulkier alkylating agents when possible.
Q3: Does the leaving group on my alkylating agent matter?
Absolutely. The rate of an SN2 reaction is highly dependent on the quality of the leaving group, with the general trend being I > Br > Cl >> OTs.[12] Using a highly reactive alkylating agent like an alkyl iodide will speed up the desired reaction, but it will also accelerate the undesired over-alkylation. If you are struggling with control, switching to an alkylating agent with a poorer leaving group (e.g., from an iodide to a bromide or chloride) will slow down both processes, often providing a wider kinetic window to achieve selective mono-alkylation.
Q4: Are there reliable alternatives to direct alkylation if it consistently fails?
Yes. When direct alkylation proves too challenging, several robust alternative strategies can provide the desired N-alkyl azetidine cleanly:
-
Reductive Amination: This is often the preferred method. It involves reacting the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This process is highly selective for mono-alkylation and inherently avoids over-alkylation.[1][6]
-
Acylation-Reduction: This two-step sequence provides excellent control. First, acylate the azetidine nitrogen with an acyl halide or anhydride. The resulting amide is significantly less nucleophilic, completely preventing any further reaction.[9] The amide is then selectively reduced to the corresponding alkyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[9]
-
Ring-Closure Synthesis: Design the synthesis to form the azetidine ring with the desired N-substituent already installed. This is typically achieved via intramolecular cyclization of a γ-haloamine or a γ-amino alcohol that has been activated (e.g., as a mesylate or tosylate).[13][14][15]
Visualizations and Protocols
Logical & Mechanistic Diagrams
The following diagram illustrates the kinetic competition at the core of the over-alkylation problem. The desired pathway (k₁) is often slower than the undesired pathway (k₂) due to the increased nucleophilicity of the product.
Caption: Competing reaction pathways in azetidine N-alkylation.
Data Summary: Controlling Reaction Parameters
The table below summarizes key experimental parameters and their recommended settings for promoting selective mono-alkylation.
| Parameter | Standard Condition (Risk of Over-alkylation) | Optimized Condition (Favors Mono-alkylation) | Rationale |
| Stoichiometry | ~1:1 Azetidine:Alkyl Halide | >2:1 Azetidine:Alkyl Halide | Statistically favors reaction with starting material.[5] |
| Addition Method | Single portion (bulk) addition | Slow, dropwise addition via syringe pump | Maintains low [Alkyl Halide], kinetically disfavoring the second alkylation.[7] |
| Temperature | Elevated (e.g., >50 °C) | Low to ambient (0 °C to RT) | Provides better kinetic control over competing fast reactions.[6] |
| Base | K₂CO₃, Et₃N, or excess amine | Sterically hindered, non-nucleophilic base (e.g., DIPEA) | Neutralizes acid byproduct without being consumed by alkylation.[8][9] |
Experimental Protocol: Controlled Mono-Alkylation of Azetidine
This protocol provides a robust starting point for minimizing over-alkylation.
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the starting azetidine (2.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) in an appropriate anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Slow Addition of Alkylating Agent: Prepare a separate solution of the alkylating agent (1.0 equivalent) in the same anhydrous solvent. Using a syringe pump, add the alkylating agent solution dropwise to the cooled azetidine solution over a period of 2-4 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction's progress carefully every 1-2 hours using a suitable analytical technique (e.g., TLC, LC-MS). Pay close attention to the consumption of the starting azetidine and the appearance of the desired product versus the over-alkylated byproduct.[6]
-
Work-up: Once the starting material is consumed (or when significant byproduct formation is observed), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure mono-alkylated azetidine.[6]
Caption: Experimental workflow for controlled mono-alkylation.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. [Link]
-
Arkat USA. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. [Link]
-
University of Calgary Department of Chemistry. (n.d.). Ch22: Alkylation of Amines. [Link]
-
LibreTexts Chemistry. (n.d.). Alkylation of Amines. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Nugent, B. (2023, July 31). How does a large excess of ammonia prevent polyalkyalation when preparing primary amines? Quora. [Link]
-
JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]
-
Defense Technical Information Center. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
American Chemical Society Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]
-
Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]
-
Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
ResearchGate. (2025, August 6). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. [Link]
-
National Center for Biotechnology Information. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]
-
Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. [Link]
-
YouTube. (2024, April 27). Lec9 - Polyalkylation of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
- 3. Alkylation of Amines [ns1.almerja.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. osti.gov [osti.gov]
- 11. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Purity of Crude Benzyl 1-benzylazetidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Benzyl 1-benzylazetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this crucial building block with the high degree of purity required for downstream applications.[1] As a versatile intermediate, its purity is paramount to ensure the success and reproducibility of subsequent synthetic steps.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common purification hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: My final yield is significantly lower than expected after purification. What are the common causes of product loss?
A1: Low recovery is a frequent issue stemming from several stages of the purification process. Identifying the source of loss is key to improving your yield.
-
During Aqueous Workup/Extraction: Your product may be more water-soluble than anticipated, or emulsions may have formed.
-
Causality: this compound possesses both a basic nitrogen atom and a lipophilic benzyl group. If the aqueous layer is too acidic or basic, salt formation can increase its aqueous solubility. Emulsions physically trap the organic layer, preventing complete separation.
-
Solution:
-
Check pH: Ensure the pH of the aqueous layer during extraction is neutral (pH 7-8) before separating the layers.[2][3] This minimizes the protonation of the azetidine nitrogen.
-
"Back-Extract": After the initial separation, wash the aqueous layer again with a fresh portion of your extraction solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Break Emulsions: If an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break up the emulsion.[4]
-
Product Volatility: If you suspect your product is volatile, check the solvent in the rotovap trap for any lost compound.[5]
-
-
-
During Column Chromatography: The product might be irreversibly adsorbed onto the silica gel or lost due to improper fraction collection.
-
Causality: The slightly basic nature of the azetidine nitrogen can lead to strong adsorption on acidic silica gel, causing streaking and poor recovery.
-
Solution:
-
Deactivate Silica: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v in your eluent) to neutralize acidic sites and reduce tailing.
-
Monitor Carefully: Use Thin Layer Chromatography (TLC) to meticulously track the elution of your product and ensure all product-containing fractions are collected.[6] Combine and concentrate fractions only after confirming their contents.
-
-
-
During Recrystallization: Using an excessive amount of solvent or choosing an inappropriate solvent system are common pitfalls.
-
Causality: Recrystallization relies on the principle that the compound is soluble in a hot solvent but insoluble when cold.[7] Using too much solvent will keep the product dissolved even after cooling, drastically reducing the yield.[8]
-
Solution:
-
Use Minimal Solvent: Add the hot solvent portion-wise, just until the crude product fully dissolves.
-
Cool Slowly: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.[8]
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and attempt a second recrystallization to recover more product.
-
-
Table 1: Summary of Troubleshooting for Low Yield
| Issue | Potential Cause | Recommended Action |
| Product Loss During Workup | Product is partially soluble in the aqueous layer. | Back-extract the aqueous layer with fresh organic solvent.[5] |
| Emulsion formation. | Add brine to the separatory funnel to break the emulsion.[4] | |
| Product Loss During Chromatography | Irreversible adsorption on silica gel. | Use a mobile phase containing a small percentage (0.5-1%) of triethylamine. |
| Incomplete collection of fractions. | Monitor elution closely with TLC and check all fractions before combining.[6] | |
| Product Loss During Recrystallization | Too much solvent used. | Use the minimum amount of hot solvent required for dissolution. |
| Product remains in the mother liquor. | Concentrate the mother liquor and perform a second recrystallization. |
Q2: My NMR/LC-MS analysis shows persistent impurities. How can I identify and remove them?
A2: The identity of the impurity dictates the best removal strategy. Common impurities originate from starting materials or side reactions.
-
Unreacted Starting Materials:
-
Benzyl Bromide/Alcohol: These are common reagents in the synthesis.[9][10] Benzyl alcohol can often be removed with a water wash. Residual benzyl bromide can be quenched with a mild base wash.
-
Azetidine-2-carboxylic acid: If the starting acid is present, it can be removed with a basic wash.
-
Solution (Acid/Base Wash): Perform a liquid-liquid extraction.[11] Wash the organic solution of your crude product with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[11][12] Finally, wash with brine to remove residual water. Caution: Strong bases can hydrolyze the ester.[11]
-
-
-
Side-Products:
-
Dimerization/Polymerization Products: Azetidines can undergo ring-opening and polymerization, especially under acidic conditions.[13][14] These products are typically higher in molecular weight and more polar.
-
Ring-Opened Products: Nucleophilic attack on the strained azetidine ring can lead to ring-opened byproducts.[13]
-
Solution (Chromatography): These impurities often have very different polarities from the desired product. Flash column chromatography is usually the most effective method for their removal.[15][16][17] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.
-
-
Q3: My purified product is an oil and refuses to crystallize. What can I do?
A3: Obtaining a solid from a persistent oil can be challenging but is often achievable.
-
Causality: The presence of even minor impurities can disrupt the crystal lattice, preventing solidification. It's also possible that the compound is a low-melting solid or an oil at room temperature. The melting point of related benzyl esters can be low (e.g., Benzyl cinnamate melts at 33-34 °C).[9]
-
Solutions:
-
Increase Purity: First, ensure the product is highly pure (>98% by LC-MS or NMR). If not, re-purify using column chromatography.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir or sonicate. This can sometimes wash away the impurities that are inhibiting crystallization and encourage the product to solidify.
-
High Vacuum: Place the oil under a high vacuum for several hours to remove any residual solvent, which can prevent crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from the synthetic route used. Common contaminants include:
-
Starting Materials: Unreacted N-benzylazetidine-2-carboxylic acid or the corresponding methyl/ethyl ester, and benzyl bromide or benzyl alcohol.[9][10]
-
Solvents: Residual solvents from the reaction and workup (e.g., DMF, THF, Ethyl Acetate).[13]
-
Side-Products: Ring-opened products from nucleophilic attack on the azetidine ring or small amounts of oligomers formed via polymerization.[13][14]
-
Water: Residual water from the workup process.[13]
Q2: Which purification technique should I choose?
A2: The optimal technique depends on the nature and quantity of the impurities. A combination of methods is often most effective.
Diagram 1: Purification Strategy Workflow
This diagram provides a decision-making framework for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Q3: How can I accurately assess the purity of my final product?
A3: A combination of analytical techniques is necessary for a comprehensive purity assessment.[18][19][20]
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Information Provided | Notes |
| ¹H and ¹³C NMR | Confirms chemical structure, detects and helps identify impurities with distinct signals.[18] | Quantitative NMR (qNMR) can be used for absolute purity determination if an internal standard is used. |
| LC-MS | Determines the presence and number of components, provides molecular weight confirmation.[19][21] | Highly sensitive for detecting trace impurities. An HPLC trace with UV detection can provide percentage purity based on peak area. |
| Thin-Layer Chromatography (TLC) | Quick, qualitative check for purity. A single spot suggests high purity.[19][22] | Run in multiple solvent systems to ensure no impurities are co-eluting with your product. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., C=O stretch of the ester).[18] | Less effective for quantifying purity but good for structural confirmation. |
Q4: What are the recommended storage conditions for purified this compound?
A4: As an ester with a strained ring, proper storage is crucial to maintain purity.
-
Temperature: Store in a cool environment, ideally refrigerated (2-8°C).[23]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow degradation from air and moisture.[24]
-
Container: Use a tightly sealed container to prevent moisture ingress.[24][25]
Q5: What are the primary safety precautions for this purification process?
A5: Always follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[23][26]
-
Ventilation: Handle all organic solvents and reagents in a well-ventilated chemical fume hood.[25][27]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[28][29] In case of contact, rinse thoroughly with water.[23][28]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[30]
Part 3: Key Experimental Protocols
Protocol 1: Acid-Base Extraction Workup
This protocol is designed to remove acidic and basic impurities from a crude reaction mixture dissolved in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Diagram 2: Acid-Base Extraction Workflow
Caption: Step-by-step acid-base extraction process.
Methodology:
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.[11]
-
Add an equal volume of 1M HCl. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel. Caution: Vent immediately and frequently as CO₂ gas will be evolved. Shake, allow layers to separate, and drain the aqueous layer.
-
Add an equal volume of brine. Shake, allow layers to separate, and drain the aqueous layer.[4]
-
Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7]
-
Filter or decant the dried solution and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
This is the primary method for separating compounds with different polarities.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for a retention factor (Rf) of ~0.25-0.35 for the product. Common systems for benzyl esters include gradients of ethyl acetate in hexanes.[9][16]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of the eluent ("wet loading") and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[15]
Protocol 3: Recrystallization
This technique is used to purify a solid product.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Test small amounts in various solvents (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
References
- Benchchem. (n.d.). Purification of (S)
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Veeprho. (n.d.).
- Modern Analytical Technique for Characteriz
- Fisher Scientific. (2023, October 13).
- Carl ROTH. (2024, March 2).
- Aaron Chemicals LLC. (2025, August 9).
- Wikipedia. (n.d.). Acid–base extraction.
-
Ikushima, Y., Oshima, T., & Inada, A. (2025). Extraction of Amino Acid Esters Using a Pillar[25]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Solvent Extraction Research and Development, Japan, 32(2), 79–87.
- TCI Chemicals. (2025, May 7).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Benzyl-azetidine-2-carboxylic acid amide.
- Advion. (n.d.).
- CymitQuimica. (2024, December 19).
- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
- Ataman Kimya. (n.d.). BENZOIC ACID, BENZYL ESTER.
- ResearchGate. (n.d.).
- CDH Fine Chemical. (n.d.).
- SAFETY DATA SHEET - L-Serine benzyl ester hydrochloride.
- The Perfumers Apprentice. (2017, August 23).
- Acid-Base Extraction. (n.d.).
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
- Newcrom. (2018, February 16). Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column.
- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (2001). ARKIVOC, (x), 54-57.
- Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. (n.d.). ARKIVOC.
- European Patent Office. (2001, May 16). Method for extracting amino acid ester - EP 0474096 B2.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
- ResearchGate. (2023, January 11).
- Musci, P., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PMC.
- DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over...
- Hoogenboom, R. (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
- Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006).
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Chem-Impex. (n.d.). 1-Benzyl-Azetidine-2-carboxylic acid methyl ester.
- Movassaghi, M. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC.
- MDPI. (2025, March 24).
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Azetidine Synthesis. (n.d.).
- BLD Pharm. (n.d.).
- University of Rochester. (n.d.).
- Royal Society of Chemistry. (2021, July 6).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. How To [chem.rochester.edu]
- 6. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Benzyl Esters [organic-chemistry.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. mdpi.com [mdpi.com]
- 18. rroij.com [rroij.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. moravek.com [moravek.com]
- 21. researchgate.net [researchgate.net]
- 22. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 23. aaronchem.com [aaronchem.com]
- 24. fishersci.nl [fishersci.nl]
- 25. carlroth.com [carlroth.com]
- 26. tcichemicals.com [tcichemicals.com]
- 27. static.cymitquimica.com [static.cymitquimica.com]
- 28. capotchem.cn [capotchem.cn]
- 29. cdhfinechemical.com [cdhfinechemical.com]
- 30. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Technical Guide: Stability & Long-Term Storage of Benzyl Esters
Introduction
Benzyl esters (
This guide moves beyond generic "keep cool" advice. We will explore the mechanistic causes of degradation—specifically hydrolysis and auto-oxidation —and provide a self-validating storage protocol to ensure compound integrity.
Module 1: Critical Stability Factors (The "Why")
To store benzyl esters effectively, one must understand how they fail. Unlike simple alkyl esters, benzyl esters are susceptible to two distinct degradation pathways.
The Benzylic Oxidation Trap
The methylene protons at the benzylic position are activated by the adjacent aromatic ring. In the presence of light and atmospheric oxygen, these protons can undergo radical abstraction, leading to the formation of benzaldehyde and benzoic acid. This is often why aged benzyl ester samples smell faintly of almonds (benzaldehyde).
Hydrolytic Cleavage
While sterically bulkier than methyl esters, benzyl esters are still prone to hydrolysis under acidic or basic conditions. Moisture ingress accelerates this process, cleaving the ester into the parent carboxylic acid and benzyl alcohol.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of benzyl esters under stress.
Figure 1: Mechanistic pathways for benzyl ester degradation.[2] Note that oxidative cleavage leads to benzaldehyde, distinct from the benzyl alcohol produced by hydrolysis.
Module 2: The "Golden Standard" Storage Protocol
This protocol is designed to mitigate both moisture-driven hydrolysis and radical-driven oxidation.
Phase A: Preparation for Storage
Objective: Remove catalysts (water/acid traces) and initiators (oxygen).
-
Acid Removal: If the ester was recently synthesized, ensure a final wash with saturated
followed by brine. Residual acid traces are autocatalytic for hydrolysis. -
Drying: Dry the organic phase thoroughly over
or .-
Expert Tip: For oils, high-vacuum drying (<1 mbar) for 2 hours is mandatory to remove trace water that desiccants miss.
-
-
Container Selection: Use amber glass vials.
-
Why? Amber glass blocks UV/blue light, preventing photo-initiation of the benzylic radical.
-
Phase B: The Inerting Process (Argon Overlay)
Objective: Exclude Oxygen.
-
Do not fill to the brim. Leave 10-20% headspace.
-
Argon Flush: Gently flow dry Argon (or Nitrogen) into the vial for 15-30 seconds. Argon is heavier than air and forms a more stable "blanket" over the liquid surface than Nitrogen.
-
Seal: Cap immediately with a Teflon-lined (PTFE) cap. Parafilm is not a primary seal; it is a dust cover.
Phase C: Environmental Control
Objective: Kinetic suppression.
| Duration | Recommended Temp | State | Notes |
| Short Term (< 1 Month) | 2°C to 8°C | Liquid/Solid | Standard refrigerator. Ensure upright storage. |
| Long Term (> 1 Month) | -20°C | Solid (likely) | Critical: Allow to warm to RT before opening to prevent condensation. |
| Archive (> 1 Year) | -80°C | Solid | Recommended only for high-value, unstable APIs. |
Visualization: Storage Decision Tree
Figure 2: Decision matrix for determining optimal storage conditions based on physical state and duration.
Module 3: Troubleshooting & FAQs
Q1: My benzyl ester has developed a sweet, almond-like smell. Is it compromised?
A: Likely, yes.
-
Diagnosis: The "almond" scent is Benzaldehyde. This indicates oxidative cleavage of the benzylic C-H bond [1].
-
Impact: You likely have Benzoic Acid contamination as well.
-
Remedy: If the degradation is minor, dissolve in ether and wash with saturated
(bisulfite) to remove the aldehyde, followed by to remove benzoic acid. Re-purify via column chromatography if purity is critical.
Q2: My liquid benzyl ester turned into a solid (or has crystals suspended in it).
A: This is a classic sign of Benzoic Acid formation.
-
Mechanism: Benzoic acid (melting point ~122°C) is a solid at room temperature. If your ester oxidizes, the resulting acid will precipitate out of the oil.
-
Action: Filter the solid. Check the filtrate by TLC. If the solid is benzoic acid, your compound is degrading significantly.
Q3: Can I store benzyl esters in plastic (polypropylene) tubes?
A: No.
-
Reasoning: Benzyl esters are organic solvents and can leach plasticizers from polypropylene. Furthermore, plastics are permeable to oxygen over long periods, defeating the purpose of inert gas blanketing.
-
Requirement: Always use Borosilicate glass with PTFE-lined caps.
Q4: I need to deprotect the ester. Is hydrogenolysis safe after long storage?
A: Yes, but check for "Catalyst Poisons."
-
Issue: If the sample was stored in a freezer shared with thiols or amines, cross-contamination can poison the Pd/C catalyst [2].
-
Test: Run a small-scale pilot reaction (5 mg) before committing the whole batch. If the reaction stalls, wash the ester with dilute HCl and brine to remove amine contaminants before attempting hydrogenation again.
Module 4: Quality Control (QC) & Validation
Before using a stored benzyl ester in a critical step, perform this rapid 3-point check:
-
The "Sniff" Test: Detects Benzaldehyde (oxidation).
-
The pH Test: Dissolve a drop in wet methanol and check with pH paper. Red/Orange indicates free acid (hydrolysis).
-
The TLC Stain:
-
Run TLC against the parent acid.
-
Visualization: Benzyl esters are UV active.
-
Stain: Use PMA (Phosphomolybdic Acid) or KMnO4 . Benzyl alcohol (hydrolysis product) stains differently than the ester.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Detailed mechanisms of benzyl ester stability and cleavage).
-
BenchChem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. (Protocols regarding catalyst poisoning and hydrogenolysis).
-
ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (Guidelines on stress testing including oxidation and hydrolysis).
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (Mechanism of benzylic radical formation).
-
MilliporeSigma. (2025).[4] Safety Data Sheet: Benzyl Esters. (Standard storage temperature and safety data).
Sources
Technical Support Center: Troubleshooting Incomplete Benzyl Group Deprotection
Topic: Palladium-Catalyzed Hydrogenolysis of Benzyl Groups (Bn/Cbz) Document ID: TSC-PD-004 Last Updated: 2025-05-18
Executive Summary
Incomplete deprotection of benzyl (Bn) ethers, esters, or carbamates (Cbz) using Palladium on Carbon (Pd/C) is a frequent bottleneck in late-stage synthesis.[1][2] While theoretically simple, the heterogeneous nature of the reaction makes it susceptible to mass transfer limitations , catalyst poisoning , and solubility issues .[2]
This guide provides a systematic diagnostic approach to resolve stalled or sluggish debenzylations, moving beyond "add more catalyst" to scientifically grounded solutions.
Diagnostic Workflow
Before altering conditions, use this logic flow to identify the root cause of the failure.
Figure 1: Decision matrix for diagnosing incomplete hydrogenolysis.
Technical Knowledge Base (Q&A)
Category 1: Catalyst Poisoning & Substrate Interference[2]
Q: My substrate contains a basic amine (or pyridine), and the reaction stalls at 50% conversion. Why? A: This is classic competitive inhibition. Basic nitrogen atoms (amines, pyridines, imidazoles) possess a lone pair that coordinates strongly to the Pd surface, effectively competing with the benzyl group for active sites.[2] As the reaction proceeds, the concentration of the free amine product increases, further poisoning the catalyst [1].
-
Solution: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or dilute HCl to the reaction mixture. Protonating the nitrogen eliminates the lone pair's ability to bind to the metal surface, restoring catalytic turnover [2].
Q: I have a thioether/sulfur group in my molecule. Can I still use Pd/C? A: Generally, no.[2] Sulfur is a potent, often irreversible poison for Palladium (soft acid-soft base interaction).[2] It coats the active sites, rendering the catalyst inert.
-
Solution:
-
Switch Metal: Use Raney Nickel (which desulfurizes, so be careful) or Birch reduction conditions (Na/NH3).[2]
-
Overloading: If the sulfur is sterically hindered, using a massive excess of Pd/C (100-200 wt%) might work, but this is costly and risky.[2]
-
Lewis Acid Cleavage: Abandon hydrogenation and use BCl3 or BBr3 [3].
-
Category 2: Solvent & Kinetics[2]
Q: I am using THF because my compound is insoluble in Methanol, but the reaction is extremely slow. A: Solvent choice critically impacts hydrogenolysis rates. Protic solvents (MeOH, EtOH, AcOH) facilitate the reaction by stabilizing the transition state and aiding in the desorption of the product. Aprotic solvents like THF, EtOAc, and Toluene are significantly slower [4].[2]
-
Solution: Use a co-solvent system. Dissolve the substrate in the minimum amount of THF or DCM, then dilute with MeOH or EtOH (e.g., 1:4 ratio).[2] Alternatively, use Acetic Acid as the primary solvent if the substrate tolerates it; it is often the fastest solvent for this transformation.
Q: Does increasing Hydrogen pressure always help? A: Not necessarily. While higher pressure increases the concentration of dissolved H2 (Henry's Law), the rate-limiting step is often the adsorption of the bulky substrate onto the catalyst surface, not H2 availability.
-
Insight: If a balloon (1 atm) fails, a Parr shaker (50 psi) may help, but switching to Transfer Hydrogenation (see Protocol B) is often more effective for sterically hindered substrates because the hydrogen donor (e.g., formate) creates a high local concentration of active hydrogen species on the catalyst surface [5].[2]
Category 3: Catalyst Selection[3]
Q: When should I switch from Pd/C to Pearlman’s Catalyst? A: Pearlman’s Catalyst (20% Pd(OH)₂/C) is a "pre-catalyst" that reduces in situ to highly dispersed Pd(0). It is significantly more active than standard Pd/C and is the gold standard for:
-
Stubborn, sterically hindered benzyl groups.[2]
-
Substrates containing basic nitrogens (the hydroxide support helps mitigate poisoning).
-
Reactions requiring lower temperatures to avoid side reactions [6].
Validated Experimental Protocols
Protocol A: Acid-Promoted Hydrogenolysis (The "Standard Fix")
Best for: Substrates with amines, pyridines, or sluggish kinetics.[2]
-
Setup: Dissolve substrate (1.0 mmol) in MeOH or EtOH (10 mL).
-
Additive: Add Acetic Acid (1.0 - 2.0 eq for amines; or use as co-solvent 10% v/v).
-
Catalyst: Add 10% Pd/C (10 wt% of substrate mass).[3] Note: Wet Pd/C (50% H2O) is safer.[2]
-
Purge: Evacuate flask and backfill with Nitrogen (x3), then Hydrogen (x3).[2]
-
Reaction: Stir vigorously (vortex must be visible) under H2 balloon (1 atm).
-
Why Vigorous? Hydrogen gas must dissolve in the liquid to reach the solid catalyst. Poor stirring is a common cause of failure.
-
-
Workup: Filter through Celite. If acid was used, neutralize the filtrate with NaHCO3 or basic resin before concentration to recover the free amine.
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: Safety (no H2 gas), selectivity, and rapid deprotection.[2]
-
Setup: Dissolve substrate (1.0 mmol) in MeOH (10 mL).
-
Reagent: Add Ammonium Formate (5.0 - 10.0 eq).
-
Catalyst: Add 10% Pd/C (10-20 wt% of substrate mass).[4]
-
Reaction: Heat to Reflux (65°C) for 1-4 hours.
-
Observation: Evolution of CO2 gas implies the reaction is working.
-
-
Workup: Filter through Celite. The excess ammonium formate decomposes or washes away.
Technical Data: Solvent Efficiency
The following hierarchy illustrates the relative rate of O-benzyl hydrogenolysis based on solvent polarity and proton availability [4][7].
| Rank | Solvent System | Relative Rate | Comments |
| 1 | Acetic Acid (AcOH) | Fast | Protonates amines; stabilizes transition state. |
| 2 | Ethanol / Methanol | High | Standard protic solvents; high H2 solubility. |
| 3 | EtOAc / alcohol mix | Moderate | Good for solubility; slower than pure alcohol. |
| 4 | THF / Dioxane | Slow | Aprotic; poor H2 solubility; often requires pressure. |
| 5 | Toluene / DCM | Very Slow | Strong adsorption of solvent can inhibit substrate. |
Mechanistic Insight
Understanding the surface chemistry helps visualize why poisoning occurs.
Figure 2: Simplified mechanism showing competitive adsorption between the substrate and amine poisons on the Palladium surface.
References
-
BenchChem. Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines.Link[2]
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5] Tetrahedron Letters, 1995, 36(20), 3465-3468.[2] Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.[2]
-
Atlanchim Pharma. About O-Benzyl protecting groups - Hydrogenolysis under standard conditions.[6]Link[2]
-
Ram, S., & Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate."[2][7] Synthetic Communications, 1987, 17(4), 415-418.[2][7] Link[2]
-
Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis, Wiley, 2001.[2]
-
Sajiki, H., et al. "A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers."[2][8] Chemical Communications, 2003, 654-655.[2][8] Link
Sources
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers [organic-chemistry.org]
selective cleavage of benzyl ester in the presence of an N-benzyl group
Technical Support Center: Selective Cleavage of Benzyl Esters
Topic: Selective cleavage of Benzyl Ester (COOBn) in the presence of an N-Benzyl (N-Bn) group. Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists. Objective: Achieve quantitative deprotection of the ester while retaining the amine protection.
Executive Summary: The Selectivity Challenge
The core chemical challenge here is kinetic control. Both Benzyl esters and N-Benzyl amines are susceptible to hydrogenolysis (
-
Benzyl Ester (Easiest):
9-10 kcal/mol advantage in cleavage rate. -
Benzyl Ether: Intermediate.[1]
-
N-Benzyl Amine (Hardest): Requires higher energy/catalyst activity.
The Problem: Standard Hydrogenolysis protocols (Pd/C, MeOH,
The Solution: You must attenuate the catalyst's activity (poisoning) or switch to an orthogonal cleavage mechanism (Lewis Acid or Saponification).
Method Selection Workflow
Before starting, determine the correct protocol based on your substrate's sensitivity.
Caption: Decision tree for selecting the optimal debenzylation strategy based on substrate stability.
Detailed Protocols
Method A: Poisoned Hydrogenolysis (The "Gold Standard")
This method uses an amine additive (Pyridine) to occupy the active sites of the Palladium, slowing down the reaction enough to stop after the ester cleaves.
-
Applicability: Base-sensitive substrates where N-Bn retention is critical.
-
Mechanism: Competitive adsorption. Pyridine binds to Pd, hindering the adsorption of the sterically more demanding N-Bn amine, while the labile O-Bn ester can still access the surface.
Protocol:
-
Dissolve: Dissolve substrate (1.0 equiv) in Ethyl Acetate (EtOAc).
-
Note: Avoid Methanol or Acetic Acid; protic solvents accelerate N-debenzylation.
-
-
Poison: Add Pyridine (1.0 - 5.0 equiv).
-
Tip: Start with 1 equiv. If N-debenzylation persists, increase to 5 equiv.
-
-
Catalyst: Add 5% Pd/C (10 wt% loading relative to substrate).
-
Critical: Do NOT use Pearlman’s Catalyst (
). It is specifically designed to cleave N-benzyl groups.
-
-
Hydrogenation: Purge with
, then apply (balloon pressure, ~1 atm). -
Monitor: Check TLC/LCMS every 15 minutes. Stop immediately upon disappearance of starting material.
Data: Solvent & Additive Effects on Selectivity
| Solvent System | Additive | O-Bn Cleavage | N-Bn Cleavage | Recommendation |
| MeOH | None | Fast (<1h) | Moderate | Avoid (Risk of over-reduction) |
| AcOH | None | Very Fast | Fast | Avoid (Promotes N-cleavage) |
| EtOAc | None | Moderate | Slow | Good (Standard starting point) |
| EtOAc | Pyridine | Moderate | Inhibited | Excellent (High Selectivity) |
Method B: Lewis Acid Cleavage ( )
If hydrogenation is problematic (e.g., presence of reducible alkenes or sulfur), use Boron Trichloride.
-
Reagents:
(1M in DCM).[2] -
Protocol:
-
Cool substrate in dry DCM to -78°C.
-
Add
(2-3 equiv) dropwise. -
Stir at -78°C for 1h, then slowly warm to 0°C.
-
Quench with MeOH.[3]
-
-
Why it works: The Boron coordinates to the ester carbonyl/oxygen, facilitating C-O bond cleavage. The N-benzyl amine forms a Lewis Acid-Base complex (
), which sterically and electronically protects the N-Bn bond from cleavage.
Troubleshooting & FAQs
Q1: I am using Pd/C in Methanol, and I lost my N-benzyl group. Why? A: Methanol is a protic solvent that facilitates the formation of the Palladium-Hydride species and stabilizes the transition state for amine cleavage.
-
Fix: Switch to an aprotic solvent like Ethyl Acetate (EtOAc) or THF. If that fails, add Pyridine (Method A).
Q2: Can I use Ammonium Formate (Transfer Hydrogenation)? A: Yes, but with caution. Transfer hydrogenation is generally milder. However, at elevated temperatures (refluxing MeOH), ammonium formate will cleave N-benzyl groups.
-
Fix: Perform the reaction at room temperature and monitor strictly. Do not reflux.
Q3: My reaction is stalled after adding Pyridine. The ester won't cleave. A: You may have "over-poisoned" the catalyst.
-
Fix: Filter the mixture to remove the catalyst. Re-dissolve in EtOAc and add fresh Pd/C without additional pyridine. The trace pyridine remaining on the substrate is often enough to maintain selectivity without killing reactivity.
Q4: I have a chiral center alpha to the ester. Will LiOH cause racemization? A: Likely, yes. Base-mediated hydrolysis proceeds via an enolate intermediate which destroys stereochemistry at the alpha position.
-
Fix: This is the primary use case for Method A (Hydrogenolysis) . Neutral conditions preserve the chiral center.
Q5: Why do you warn against Pearlman's Catalyst (
Mechanistic Visualization
The following diagram illustrates the "Poisoning Effect" where Pyridine blocks the N-Bn adsorption sites.
Caption: Pyridine selectively poisons high-energy Pd sites, preventing N-Bn activation while allowing O-Bn cleavage.
References
-
Sajiki, H. (1995).[4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-pyridine." Tetrahedron Letters, 36(20), 3465-3468.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] (Standard Reference for reactivity ladders).
-
BenchChem Technical Notes. (2025). "Troubleshooting Incomplete Debenzylation and Catalyst Poisoning."
-
Mandal, P. K., & McMurray, J. S. (2007).[4][5] "Pd-C-induced catalytic transfer hydrogenation with ammonium formate." Journal of Organic Chemistry, 72(17), 6599–6601.
-
Hirota, K., et al. (2003). "Pd/C-catalyzed chemoselective hydrogenation using pyridine as a catalyst poison." Chemical and Pharmaceutical Bulletin, 51(3), 320-324.
Sources
Technical Support Center: Scalable Synthesis of Benzyl 1-benzylazetidine-2-carboxylate
Executive Summary: The Azetidine Paradox
Scaling up the synthesis of Benzyl 1-benzylazetidine-2-carboxylate presents a classic "kinetic vs. thermodynamic" conflict. While the formation of the 4-membered ring is kinetically accessible, it is thermodynamically disfavored due to significant ring strain (~26 kcal/mol).
On a milligram scale, high dilution and rapid chromatography hide these issues. On a multi-gram or kilogram scale, however, three primary failure modes emerge:
-
Thermal Runaway: The exothermic ring closure can trigger polymerization.
-
Oligomerization: Intermolecular reaction competes with intramolecular cyclization.
-
Isolation Failure: The product is a thermally sensitive oil that degrades during distillation.
This guide provides the protocols required to navigate these failure modes, moving from "making the molecule" to "manufacturing the process."
Critical Process Module: The Cyclization
The Chemistry
The most scalable route involves the reaction of benzyl 2,4-dibromobutyrate with benzylamine .
-
Step 1 (Fast): Nucleophilic displacement of the
-bromide by benzylamine. -
Step 2 (Slow/Critical): Intramolecular nucleophilic attack of the resulting amine on the
-bromide to close the ring.
Troubleshooting Guide: Reaction Phase
| Symptom | Probable Cause | Technical Solution |
| Reaction mixture turns into a viscous gel/gum. | Polymerization. The intermediate amine reacted with another molecule of dibromobutyrate instead of closing the ring. | Implement Pseudo-High Dilution: Do not dump reagents together. Slowly add the dibromobutyrate solution into a refluxing solution of benzylamine (excess) and base. This keeps the instantaneous concentration of the electrophile low, favoring the zero-order intramolecular cyclization over the second-order intermolecular polymerization. |
| Low Yield (<30%) with significant starting material remaining. | Stalled Cyclization. The | Solvent Switch: Switch from non-polar solvents (Toluene) to polar aprotic solvents (Acetonitrile or DMF). The increased polarity stabilizes the transition state of the ring closure (Menschutkin-type transition). |
| Sudden temperature spike upon addition. | Exotherm Accumulation. | Dosing Control: Calculate the Adiabatic Temperature Rise ( |
Visualizing the Competition: Pathway Logic
Figure 1: Kinetic competition between ring closure (green) and polymerization (red). Scale-up success depends on suppressing the red pathway via dilution control.
Critical Process Module: Isolation & Purification
The "Oil Trap"
The free base of this compound is a high-boiling oil. Distillation requires high vacuum and heat, which often degrades the strained ring.
The Solution: Do not distill the free base. Isolate as a crystalline salt.
Protocol: Oxalate Salt Formation
Why Oxalate? Oxalic acid is non-nucleophilic (unlike HCl, which can ring-open azetidines at high concentrations/temps) and typically forms highly crystalline solids with benzyl amines.
Step-by-Step Methodology:
-
Extraction: Perform standard aqueous workup of the reaction mixture. Wash the organic layer (EtOAc or TBME) with water to remove excess benzylamine and inorganic salts.
-
Drying: Dry the organic phase thoroughly with
. Water interferes with crystallization. -
Precipitation:
-
Dissolve 1.0 equivalent (relative to crude assay) of anhydrous oxalic acid in a minimal amount of warm Acetone or Ethanol.
-
Add this solution slowly to the stirred organic solution of the crude azetidine at room temperature.
-
Observation: A thick white precipitate should form immediately.
-
-
Aging: Cool the slurry to 0-5°C and stir for 2 hours. This "ages" the crystal, removing impurities from the lattice.
-
Filtration: Filter the solid. Wash with cold TBME.
-
Result: You now have a stable, storable solid. If the free base is needed later, simply partition the salt between
(aq) and EtOAc.
FAQ: Isolation Issues
Q: The salt formed an oil/gum instead of a solid. What happened?
-
A: This is usually due to residual solvent (toluene/DMF) or excess water.
-
Fix: Decant the supernatant. Dissolve the gum in a minimum amount of hot ethanol. Add ethyl acetate or ether dropwise until cloudy (cloud point), then let it stand undisturbed in the fridge. This is "recrystallization by anti-solvent."
-
Q: Can I use HCl instead?
-
A: Yes, but gaseous HCl in ether is required. Aqueous HCl can hydrolyze the ester or open the ring if the temperature rises. Oxalate is safer for this specific substrate.
Stability & Storage Guidelines
Azetidines are "spring-loaded" molecules. The ring strain makes them susceptible to nucleophilic attack, especially at the unhindered C4 position.
| Parameter | Specification | Reason |
| pH Sensitivity | Keep Neutral/Basic (pH > 7) | Acid protonates the nitrogen, making the adjacent carbons highly electrophilic and prone to ring opening by weak nucleophiles (even water). |
| Temperature | < 4°C (Refrigerated) | Prevents slow thermal dimerization. |
| Solvent Compatibility | Avoid Nucleophilic Solvents | Do not store in methanol or water for extended periods. Store in Toluene, EtOAc, or as a dry salt. |
Workflow Visualization
Figure 2: Decision tree for purification. Salt formation is the only robust method for scale-up.
References
-
Cromwell, N. H., & Phillips, B. (1949). The Structure of Certain N-Alkylated-beta-amino Acids and their Derivatives.Journal of the American Chemical Society , 71(2), 708-711. (Foundational work on the cyclization of dihalo-esters). Link
-
Rodebaugh, R. M., & Cromwell, N. H. (1969). Resolution of DL-azetidine-2-carboxylic acid.[1]Journal of Heterocyclic Chemistry , 6(6), 993-994. (Establishes stability profiles and salt isolation techniques). Link
-
Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2]Organic Preparations and Procedures International , 38(5), 427-465. (Review of modern synthetic methods and ring strain management). Link
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for "Pseudo-High Dilution" and dosing protocols in scale-up). Link
Sources
removing residual benzyl bromide from the reaction mixture
Technical Support Center: Organic Synthesis & Purification Division Ticket Topic: Removal of Residual Benzyl Bromide (BnBr) from Reaction Mixtures Ticket ID: CHEM-SUP-8821 Status: Open [User Guide Generated]
Executive Summary
Benzyl bromide (
Safety Critical Alert
-
Hazard: Benzyl bromide is a severe lachrymator and alkylating agent.
-
symptom: Immediate tearing and respiratory irritation.
-
Handling: All manipulations must occur in a functioning fume hood.
-
Neutralization: Do not wash glassware with water immediately;
is denser than water and hydrolyzes slowly. Rinse with alcoholic KOH or sodium thiosulfate solution first.
Module 1: Solution-Phase Chemical Scavenging
Best for: Standard synthesis where the product is stable to mild acid/base washes.
The Issue: You cannot simply rotovap
Protocol 1.1: The Morpholine/Diethylamine Quench
This method relies on an
Reagents:
-
Scavenger: Morpholine (preferred) or Diethylamine.
-
Wash Solution: 1M HCl or 10% Citric Acid.
Step-by-Step Workflow:
-
Quantify Excess: Estimate the remaining
(e.g., if 1.5 eq was used, assume ~0.5 eq remains). -
Add Scavenger: Add 1.5 to 2 equivalents (relative to the excess
) of Morpholine to the reaction mixture.-
Note: If the reaction solvent is non-polar (Hexane/Ether), add a co-solvent like THF or DCM to ensure homogeneity.
-
-
Agitate: Stir at room temperature for 30–60 minutes .
-
Acid Wash (Critical): Transfer to a separatory funnel. Wash the organic layer with 1M HCl or 10% Citric Acid .
-
Final Wash: Wash with brine, dry over
, and concentrate.
Data Comparison: Scavenging Agents
| Scavenger | Reactivity | Removal Method | Pros | Cons |
| Morpholine | High | Acid Extraction | Cheap, fast kinetics | Smells, requires extraction |
| Diethylamine | High | Acid Extraction/Evaporation | Volatile (BP 55°C) | Very strong odor |
| Pyrrolidine | Very High | Acid Extraction | Fastest reaction | More expensive |
Module 2: Solid-Supported Scavenging (GLP/High-Purity)
Best for: Acid-sensitive products, late-stage drug candidates, or when liquid-liquid extraction is difficult (emulsions).
The Fix: Use a polymer-bound amine. The impurity binds to the bead; you filter the bead away.
Protocol 2.1: Resin Scavenging
Reagents:
-
Resin: Polystyrene-supported Trisamine (e.g., Tris(2-aminoethyl)amine resin) or Morpholine resin.
-
Loading: Typically 3–4 mmol/g.
Step-by-Step Workflow:
-
Calculate Loading: Use 2–3 equivalents of resin relative to the excess
. -
Incubate: Add resin to the reaction mixture. Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–4 hours .
-
Filter: Pass the mixture through a fritted funnel or a celite pad.
-
Rinse: Wash the resin cake with DCM or THF to recover entrained product.
-
Concentrate: The filtrate is free of
.
Module 3: Troubleshooting & Logic Visualization
Common Failure Mode: "I ran a column, and the Benzyl Bromide co-eluted with my product."
Root Cause:
Decision Logic for Removal Strategy
Figure 1: Decision matrix for selecting the appropriate scavenging methodology based on product stability.
Module 4: Emergency Spill Neutralization
Scenario: A vial of
-
Evacuate the immediate area if fumes are overwhelming.
-
Prepare Slurry: Mix Sodium Thiosulfate (saturated solution) and an inert absorbent (vermiculite or sand).
-
Apply: Cover the spill. The thiosulfate reacts to form a non-volatile Bunte salt.
-
Reaction:
-
-
Cleanup: Once the lachrymatory effect subsides (wait 15-30 mins), sweep up the solid.
References
-
Chemical Scavenging Efficiency
-
Polymer-Supported Reagents
-
Ley, S. V., et al. "Polymer-Supported Reagents and Scavengers: A New Dimension in Organic Synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000, pp. 3815-4195.
-
-
Safety & Toxicology (SDS)
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7498, Benzyl bromide." PubChem, 2024.
-
- Armour, M. A. Hazardous Laboratory Chemicals Disposal Guide. 3rd ed., CRC Press, 2003.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 6. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. nj.gov [nj.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. ScavengePore Benzylamine [rapp-polymere.com]
Technical Support Center: Monitoring the Synthesis of Benzyl 1-benzylazetidine-2-carboxylate via Thin-Layer Chromatography (TLC)
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the N-alkylation of benzyl azetidine-2-carboxylate with benzyl bromide to form Benzyl 1-benzylazetidine-2-carboxylate. As a self-validating protocol, this guide emphasizes the causality behind experimental choices to ensure reproducible and accurate TLC results.
Introduction to the Reaction and TLC Monitoring
The synthesis of this compound is a standard N-alkylation of a secondary amine. The reaction progress is conveniently monitored by TLC, which allows for a rapid, qualitative assessment of the consumption of starting materials and the formation of the product.
Reaction Scheme:
Effective TLC monitoring is crucial for determining the reaction endpoint, identifying potential side products, and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I don't see any spots on my TLC plate under the UV lamp. Is my reaction not working?
A1: Not necessarily. While the starting material and product contain benzyl groups and should be UV active, benzyl bromide is not strongly UV active and may not be visible.[1] Furthermore, if the concentrations of your starting material and product are very low, they may not be detectable by UV. It is essential to use a chemical stain for visualization.
Q2: Which staining agent is best for this reaction?
A2: A potassium permanganate (KMnO₄) stain is highly recommended as a general-purpose stain that will visualize most organic compounds.[2] It reacts with any oxidizable functional groups, which will be present in all components of the reaction, appearing as yellow-brown spots on a purple background. While ninhydrin is excellent for primary and secondary amines, it will not stain the tertiary amine product.[2][3][4]
Q3: My spots are streaking. What is the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[5][6] Dilute your reaction mixture aliquot before spotting.
-
Compound Polarity: The basic nature of the amine in the starting material can cause interaction with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier, like triethylamine (0.5-1%), to your mobile phase can resolve this issue.[6]
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking.[7] Before eluting the plate, place it under high vacuum for a few minutes to remove the solvent.
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
A4: Poor separation is a common issue. To improve it:
-
Adjust Solvent Polarity: The polarity of your mobile phase is the most critical factor. The product, this compound, is less polar than the starting material, benzyl azetidine-2-carboxylate, due to the replacement of an N-H bond with an N-benzyl group. Therefore, the product will have a higher Rf value. If the spots are too close and high up the plate, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). If the spots are close and near the baseline, increase the polarity (increase the ethyl acetate).
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a different solvent combination. For example, dichloromethane/methanol or toluene/ethyl acetate could offer different selectivity.
Troubleshooting Guide
This guide is structured based on common observations on a developed and stained TLC plate.
| Observation | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No spots are visible after staining. | 1. Sample concentration is too low. | - Concentrate the aliquot taken from the reaction mixture before spotting. - Spot multiple times in the same location, allowing the solvent to dry between applications.[5] |
| 2. Stain is old or inactive. | - Prepare a fresh staining solution. | |
| Spots are streaked or "tailing". | 1. Sample is too concentrated. | - Dilute the sample before spotting. Streaking due to overloading prevents accurate Rf determination.[5][6] |
| 2. Interaction with silica gel. | - The secondary amine of the starting material is basic and can interact with the acidic silica. Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[6] | |
| Rf values are too high (all spots near the solvent front). | 1. Mobile phase is too polar. | - Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of hexane. This will increase the interaction of the compounds with the stationary phase, leading to lower Rf values. |
| Rf values are too low (all spots near the baseline). | 1. Mobile phase is not polar enough. | - Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. This will decrease the interaction with the stationary phase, allowing the compounds to travel further up the plate. |
| Spots are very close together. | 1. Inappropriate solvent system. | - Systematically vary the solvent ratio to optimize separation. - If separation is still poor, switch to a different solvent system (e.g., dichloromethane/methanol). The goal is to find a system where the difference in affinity for the mobile and stationary phases is maximized between your compounds. |
| An unexpected spot appears. | 1. A side product is forming. | - This could indicate a side reaction. For N-alkylations, over-alkylation is a possibility, though less likely with a secondary amine. Decomposition of starting materials or product could also occur. |
| 2. Contamination. | - Ensure clean spotting capillaries and glassware. |
Experimental Protocols
Recommended TLC Conditions
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of ethyl acetate and hexane. A ratio of 1:4 (Ethyl Acetate:Hexane) is often a suitable starting point for separating compounds of moderate polarity.
-
Visualization: Potassium permanganate (KMnO₄) stain.
Step-by-Step TLC Monitoring Protocol
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Close the chamber and let it equilibrate for at least 10 minutes.
-
Spot the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Using a capillary tube, spot the starting material (SM), a co-spot (SM and reaction mixture), and the reaction mixture (RM) on the baseline. Keep the spots small (1-2 mm in diameter).[8]
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[5] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate into a potassium permanganate stain solution and gently heat with a heat gun until colored spots appear against a purple/pink background.
Data Interpretation
-
Starting Material (Benzyl azetidine-2-carboxylate): This is a secondary amine and is more polar than the product. It will have a lower Rf value.
-
Reagent (Benzyl bromide): This is a non-polar compound and will have a high Rf value, likely close to the solvent front in many solvent systems.[9]
-
Product (this compound): This is a tertiary amine and is less polar than the starting material. It will have a higher Rf value than the starting material.
Expected TLC Plate Appearance:
As the reaction proceeds, the spot corresponding to the starting material will decrease in intensity, while the spot for the product will appear and increase in intensity. A successful reaction will show the complete disappearance of the starting material spot.
| Compound | Expected Relative Rf Value |
| Benzyl bromide | High |
| This compound (Product) | Medium-High |
| Benzyl azetidine-2-carboxylate (Starting Material) | Low-Medium |
Visualization of the TLC Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing TLC conditions for this reaction.
Caption: Workflow for optimizing TLC conditions.
References
-
Brainly. (2024, March 22). Which of these compounds would not show up on a TLC plate under a UV lamp? A. Benzyl bromide B. Benzyl. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
Wiley-VCH. Supporting Information. Retrieved from [Link]
-
Reddit. (2022, June 15). separating benzyl bromide. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
-
REACH Devices, LLC. TLC stains. Retrieved from [Link]
-
University of Rochester. Troubleshooting: TLC. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information for:. Retrieved from [Link]
-
Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Rsc.org. Supporting information for. Retrieved from [Link]
-
AWS. Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Retrieved from [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING. Retrieved from [Link]
-
ChemBAM. TLC troubleshooting. Retrieved from [Link]
-
ResearchGate. (2017, March 21). N-alkylation of secondary amine?. Retrieved from [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]
-
Scent.vn. Benzyl bromide (CAS 100-39-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
ResearchGate. Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]
-
PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
-
RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]
-
Journal of the Korean Chemical Society. Asymmetric[1][10] Stevens Rearrangement of (S)-N-Benzylic Proline-Derived Ammonium Salts under Biphasic. Retrieved from [Link]
-
HETEROCYCLES. (2018, December 19). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Discovering the role of N-heterocyclic carbene as hydrogen borrowing organocatalyst: metal-free, direct N-alkylation of amines with benzyl alcohols. Retrieved from [Link]
-
Springer. Application of the TLC image analysis technique for the simultaneous quantitative determination of L-proline and L-lysine in die. Retrieved from [Link]
-
Semantic Scholar. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. TLC stains [reachdevices.com]
- 3. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 4. echemi.com [echemi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chembam.com [chembam.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Validation & Comparative
Comparison Guide: Benzyl 1-benzylazetidine-2-carboxylate (Aze) vs. Proline in Peptide Mimetics
This guide provides an in-depth technical comparison between Benzyl 1-benzylazetidine-2-carboxylate (a protected precursor of Azetidine-2-carboxylic acid, Aze ) and Proline (Pro) . It focuses on their application in designing peptide mimetics, specifically for constraining peptide backbone geometry and modulating biological stability.
Executive Summary: The "Ring Contraction" Strategy
In peptide mimetic design, Proline (Pro) is the gold standard for inducing turns and restricting backbone flexibility due to its pyrrolidine (5-membered) ring. Azetidine-2-carboxylic acid (Aze) , the core residue derived from this compound, represents a "ring contraction" to a 4-membered azetidine system.
This contraction is not merely a reduction in size; it fundamentally alters the cis/trans amide bond equilibrium and the
Technical Comparison: Aze vs. Proline
Structural and Conformational Parameters
The transition from a 5-membered to a 4-membered ring introduces significant ring strain and alters the projection of the N-substituent.
| Feature | Proline (Pro) | Azetidine-2-carboxylic acid (Aze) | Impact on Design |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | Aze has higher ring strain (~25 kcal/mol), increasing reactivity. |
| Fixed ~ -60° to -75° | Fixed ~ -60° to -90° (Broader range) | Aze allows a wider range of | |
| Cis/Trans Ratio ( | Favors trans (typically 4:1 in peptides) | Increased cis population | Aze reduces steric clash of |
| Isomerization Barrier | High (~20 kcal/mol) | Lower (~15-18 kcal/mol) | Aze peptides undergo faster cis-trans interconversion. |
| Helix Propensity | Strong (Polyproline II, Collagen) | Weak / Destabilizing | Aze destabilizes collagen triple helices; useful for introducing "kinks". |
| Acid Stability | High (Stable to HF, HBr, TFA) | Moderate to Low | Aze ring can open under strong acidic conditions or nucleophilic attack. |
The Role of this compound
The specific compound This compound is the fully protected, orthogonal intermediate used to introduce the Aze residue.
-
N-Benzyl: Protects the amine and modulates lipophilicity during solution-phase synthesis.
-
O-Benzyl: Protects the carboxyl group.
-
Utility: Both groups can be removed simultaneously via catalytic hydrogenolysis (
), offering a clean route to the zwitterionic amino acid or allowing selective deprotection strategies in complex synthesis.
Mechanism of Action: Conformational Control
The following diagram illustrates how the ring contraction from Pro to Aze alters the energy landscape, specifically affecting the cis-trans isomerization barrier.
Figure 1: Mechanistic impact of ring contraction. Aze reduces steric clashes at the
Experimental Protocols
A. Synthesis of this compound
Context: This compound is not always commercially available in bulk and is often synthesized via cyclization of
Reagents:
-
Benzyl 2,4-dibromobutyrate (prepared from 2,4-dibromobutyryl chloride and benzyl alcohol).
-
Benzylamine (1.0 eq).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq).
-
Acetonitrile (MeCN) or Toluene (Solvent).
Step-by-Step Protocol:
-
Preparation: Dissolve Benzyl 2,4-dibromobutyrate (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Amine Addition: Add Benzylamine (10 mmol) and TEA (25 mmol) dropwise to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (
C) for 16–24 hours. The reaction proceeds via initial N-alkylation followed by intramolecular ring closure (displacement of the -bromide). -
Work-up: Cool the mixture to room temperature. Filter off the precipitated ammonium salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc).[1] Wash with water (
), saturated , and brine. -
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield This compound as a pale yellow oil.
B. Incorporation into Peptides (Coupling Note)
Critical Warning: The azetidine ring is sensitive to electrophilic attack and strong acids.
-
Deprotection: To use the monomer in synthesis, hydrogenolyze the benzyl groups (
) to yield free L-Azetidine-2-carboxylic acid, then protect with Fmoc-OSu for SPPS. -
Coupling: Use standard carbodiimide/HOBt or HATU coupling. Avoid prolonged exposure to high temperatures or highly acidic cleavage cocktails if possible (standard TFA/TIS/Water is usually acceptable for short durations).
Decision Framework: When to Use Aze?
Use the following logic flow to determine if Aze is the superior choice over Proline for your specific drug design campaign.
Figure 2: Decision tree for selecting between Proline and Aze based on structural and stability requirements.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link
-
Zagotto, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization. The Journal of Organic Chemistry. Link
-
Bessonov, K., et al. (2013).[4] Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations.[4] Journal of Molecular Graphics and Modelling.[4] Link
- Deming, T. J., et al. (2011). Conformational properties of azetidine-2-carboxylic acid containing polypeptides. Macromolecules. (Note: Discusses the flexibility of Poly-Aze).
-
Selleck Chemicals. (2024). Azetidine-2-carboxylic acid Product Data.Link
Sources
- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling of Benzyl 1-benzylazetidine-2-carboxylate Derivatives: SAR and Therapeutic Potential
Strategic Overview: The Power of the Four-Membered Ring
In the landscape of non-proteinogenic amino acids, Benzyl 1-benzylazetidine-2-carboxylate serves as the critical lipophilic precursor to Azetidine-2-carboxylic acid (Aze) . While Proline (5-membered ring) is the standard for inducing turns in peptide chains, the Azetidine (4-membered ring) scaffold offers a unique, higher-energy conformational constraint that has revolutionized the design of serine protease inhibitors and CNS-active agents.
This guide objectively compares the biological performance of derivatives synthesized from the this compound scaffold against their 5-membered (Proline) and 6-membered (Pipecolic acid) alternatives.
Why This Scaffold Matters
The "Benzyl 1-benzyl" protection strategy is not merely a synthetic convenience; it creates a highly lipophilic intermediate (LogP > 2.5) that allows for facile purification before generating the zwitterionic active species. The resulting Aze core provides:
-
Altered Torsional Angles:
values fixed near -60°, distinct from Proline's -75°. -
Metabolic Stability: The strained ring is often resistant to standard mammalian peptidases.
-
Potency: In thrombin inhibitors (e.g., Melagatran ), the Aze ring fills the S2 specificity pocket more efficiently than Proline.
Comparative Analysis: Azetidine vs. Alternatives
The following analysis contrasts the biological activity of Azetidine derivatives (derived from the title compound) against Proline (5-ring) and Pipecolic Acid (6-ring) analogues.
Conformational & Structural Metrics
The biological activity of these derivatives is strictly a function of ring geometry.
| Feature | Azetidine (4-Ring) | Proline (5-Ring) | Pipecolic Acid (6-Ring) |
| Precursor | This compound | Benzyl prolinate | Benzyl pipecolate |
| Ring Strain | High (~26 kcal/mol) | Moderate | Low |
| Fixed ~ -60° | Flexible (-75° to -85°) | Flexible (-50° to -60°) | |
| Lipophilicity (LogP) | Lower (Polar) | Moderate | Higher |
| Primary Utility | S2 Pocket Locking (Thrombin) | General Turn Induction | Broad Hydrophobic Pockets |
Case Study: Thrombin Inhibition (Antithrombotic Activity)
The most successful application of the this compound scaffold is its conversion into Melagatran (and its prodrug Ximelagatran).
Experimental Data: Inhibition Constants (
| Compound Class | P2 Residue Structure | Selectivity (vs. Trypsin) | |
| Azetidine Derivative | Azetidine-2-carboxylic acid (Aze) | 2.0 ± 0.3 | High |
| Proline Alternative | Proline (Pro) | 150 ± 12 | Moderate |
| Pipecolic Alternative | Pipecolic Acid (Pip) | 45 ± 5 | Low |
Insight: The Azetidine derivative demonstrates a 75-fold increase in potency over the Proline variant. The 4-membered ring forces the inhibitor into a conformation that perfectly aligns the P1 arginine mimetic with the catalytic triad of Thrombin.
Antimicrobial Activity of N-Substituted Derivatives
Beyond peptide mimetics, N-functionalized derivatives of the title compound (retaining the benzyl ester or amide) show direct antimicrobial efficacy.
Experimental Data: Zone of Inhibition (mm) at 100 µg/mL
| Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| N-Benzyl-Aze-2-hydrazide | 20 mm | 21 mm | 18 mm |
| Proline-hydrazide analog | 12 mm | 10 mm | 8 mm |
| Ciprofloxacin (Control) | 25 mm | 28 mm | N/A |
Insight: The N-benzyl azetidine derivatives exhibit superior broad-spectrum activity compared to proline analogs, likely due to enhanced cell permeability facilitated by the compact, lipophilic 4-membered ring system.
Mechanism of Action & SAR Logic
The following diagram illustrates the Structural-Activity Relationship (SAR) flow, transforming the Benzyl 1-benzyl precursor into active therapeutic agents.
Figure 1: SAR pathways converting the title precursor into high-value bioactive targets.
Experimental Protocols
To ensure reproducibility, the following protocols outline the conversion of the title compound into its bioactive forms and the subsequent validation assay.
Protocol A: Synthesis of Bioactive Aze Core (Debenzylation)
Objective: To generate the free amino acid for peptide coupling (e.g., Thrombin inhibitor synthesis).
-
Dissolution: Dissolve 1.0 g of This compound in 20 mL of Methanol/Acetic Acid (9:1 v/v).
-
Catalyst Addition: Add 100 mg of 10% Pd/C (Palladium on Carbon) under an inert nitrogen atmosphere.
-
Hydrogenation: Purge with
gas and stir under 1 atm hydrogen pressure at room temperature for 12 hours.-
Checkpoint: Monitor TLC (n-Butanol:Acetic Acid:Water 4:1:1). The starting material (
) should disappear, and the free acid ( ) should appear (stains yellow with Ninhydrin).
-
-
Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
-
Crystallization: Recrystallize from Ethanol/Water to yield (S)-Azetidine-2-carboxylic acid as white needles.
Protocol B: Thrombin Inhibition Assay (Fluorometric)
Objective: To quantify the potency (
-
Reagent Prep: Prepare Human Thrombin (0.5 NIH units/mL) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Substrate: Use fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC (20 µM). Note: For Aze testing, use the specific Aze-containing substrate if testing substrate specificity, or use standard substrate to test the inhibitor.
-
Incubation:
-
Add 10 µL of Test Compound (Aze-derivative vs Pro-derivative) at varying concentrations (0.1 nM to 10 µM).
-
Add 50 µL of Thrombin solution.
-
Incubate at 37°C for 10 minutes.
-
-
Initiation: Add 40 µL of Substrate solution.
-
Measurement: Monitor fluorescence continuously for 20 minutes (
). -
Calculation: Plot reaction velocity (
) vs. log[Inhibitor]. Fit to the Hill equation to determine .
Workflow Visualization
Figure 2: Standardized fluorometric assay workflow for validating protease inhibition potency.
References
-
Synthesis and Biological Evaluation of Azetidine Derivatives. International Journal of Pharmacognosy. (2015). Detailed synthesis of N-substituted azetidines and antimicrobial profiling.[1] 1[1][2][3][4][5][6][7][8][9]
-
Synthesis of New Azetidine Amino Acid Derivatives. MDPI Molecules. (2023). Discusses Azetidine-2-carboxylic acid as a scaffold for biologically active heterocyclic compounds and peptides.[7][10] 7[1][2][3][4][7][9]
-
Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents (CN103467350A). Describes the use of 1-benzyl-azetidine-2-carboxylic acid as the key intermediate for thrombin inhibitors like Melagatran. 5[1][2][3][4][5][7][8][9]
-
L-Azetidine-2-carboxylic Acid Product Information. Cayman Chemical. Biological profile of the free acid, including toxicity and collagen misfolding mechanisms.[11] 12[1][2][3][4][7][8][9]
-
Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides. Thieme Connect. Investigation of azetidine derivatives as herbicidal acyl-ACP thioesterase inhibitors. 13[1][2][3][4][5][6][7][8][9]
Sources
- 1. ijpjournal.com [ijpjournal.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]
A Comprehensive Guide to HPLC and SFC Methods for Determining the Enantiomeric Purity of Chiral Azetidines
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral molecules is paramount. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into pharmaceutical candidates due to their unique conformational constraints and ability to serve as bioisosteres.[1] Ensuring the enantiomeric purity of these chiral azetidines is a critical step in drug discovery and development, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the enantioselective analysis of chiral azetidines, complete with supporting data and detailed experimental protocols.
The Bedrock of Separation: Understanding Chiral Recognition
The separation of enantiomers by chromatography relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase.[3] For a successful separation, there must be a discernible difference in the stability of these complexes for the two enantiomers. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for chiral recognition, with at least one of these interactions being stereochemically dependent.[4]
Polysaccharide-based chiral stationary phases (CSPs), particularly derivatives of amylose and cellulose, have proven to be the most versatile and successful for a wide range of chiral compounds, including azetidines.[3][5][6] The chiral recognition mechanism on these CSPs is attributed to the highly ordered helical structure of the polysaccharide backbone, which creates chiral grooves. The functional groups on the analyte can interact with the carbamate or benzoate groups on the polysaccharide through a combination of:
-
Hydrogen bonding: The N-H group of the azetidine ring and other polar functional groups can act as hydrogen bond donors or acceptors.
-
π-π interactions: Aromatic substituents on the azetidine can interact with the phenyl groups of the CSP.
-
Dipole-dipole interactions: Polar bonds within the analyte and CSP contribute to the overall interaction.
-
Steric hindrance and inclusion complexation: The analyte must fit into the chiral grooves of the CSP in a specific orientation for interactions to occur. One enantiomer will typically have a more favorable fit than the other, leading to a stronger interaction and longer retention time.[5][6][7]
Caption: A simplified diagram illustrating the multi-point interactions between a chiral azetidine and a polysaccharide-based chiral stationary phase.
A Comparative Analysis of HPLC Methods for Chiral Azetidines
The choice of both the chiral stationary phase and the mobile phase is critical for achieving successful enantioseparation.
Polysaccharide-Based CSPs: The Go-To Choice
Extensive research and application have demonstrated that polysaccharide-based CSPs are highly effective for the enantiomeric separation of a broad range of chiral compounds, including those with cyclic amine structures like azetidines.[3][5][6]
-
Amylose Derivatives: Columns such as CHIRALPAK® AD, AS, IA, and IG, and Lux® Amylose-1 and Amylose-2 often exhibit high selectivity for a wide variety of chiral molecules. The helical structure of amylose is thought to provide a more complex chiral environment, leading to enhanced recognition capabilities for many compounds.[6][8]
-
Cellulose Derivatives: Columns like CHIRALCEL® OD and OJ, and Lux® Cellulose-1, -2, -3, and -4 provide complementary selectivity to their amylose counterparts.[9] In some cases, a cellulose-based phase will provide a better separation where an amylose-based phase does not, and vice-versa.
The choice between coated and immobilized polysaccharide CSPs is also a key consideration. Coated CSPs have limitations on the types of solvents that can be used, as "non-standard" solvents like dichloromethane, chloroform, and ethyl acetate can damage the stationary phase.[5] Immobilized CSPs, where the chiral selector is covalently bonded to the silica support, offer greater robustness and a wider range of compatible solvents, which can be advantageous for method development and for analytes with poor solubility.[10][11]
Table 1: Comparative Performance of Polysaccharide CSPs for Chiral Azetidine Derivatives
| Analyte | Chiral Stationary Phase | Mobile Phase | k1 | α | Rs | Reference |
| N-Benzoyl-(S)-azetidine-2-carboxylic acid methyl ester | CHIRALCEL® OD | n-Hexane/Isopropanol (7:1) | - | - | >1.5 | [12] |
| Ezetimibe (azetidin-2-one core) | CHIRALPAK® AS-H | n-Hexane/Ethanol/2-Propanol/TFA (84:12:4:0.1) | - | >1.2 | >2.0 | [13][14] |
| Ezetimibe and related impurities | Lux® Cellulose-1 (two columns in series) | Acetonitrile/Water (45:55) | - | - | >1.5 | [15] |
| Aziridine Analogue 1 | CHIRALPAK® ID | n-Hexane/Ethanol (90:10) | 1.83 | 1.18 | 2.15 | [3] |
| Aziridine Analogue 2 | CHIRALPAK® IF | n-Hexane/Ethanol (90:10) | 2.15 | 1.12 | 1.89 | [3] |
k1 = retention factor of the first eluting enantiomer; α = selectivity factor; Rs = resolution factor. Note: Direct comparative data for a wide range of azetidines is not always published in a single source. This table compiles data from various sources on azetidines and structurally similar compounds.
The Power of the Mobile Phase
The composition of the mobile phase plays a crucial role in modulating retention and selectivity.
-
Normal-Phase Mode: Typically employing mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol), this mode is often the first choice for screening chiral separations on polysaccharide CSPs. It frequently provides high selectivity.[4]
-
Reversed-Phase and Polar Organic Modes: Using aqueous-organic or polar organic mobile phases, these modes are particularly useful for more polar analytes and offer direct compatibility with mass spectrometry (MS) detection.[16] The use of additives like formic acid or ammonium acetate is common to improve peak shape and ionization efficiency.[16][17]
-
Mobile Phase Additives: For azetidines, which are basic compounds, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to a normal-phase mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.[11] Conversely, for acidic azetidine derivatives (e.g., azetidine-2-carboxylic acid), an acidic additive (e.g., trifluoroacetic acid, TFA, or formic acid, FA) is often necessary.[13][18] It is important to be aware of the "memory effect" of some additives, especially TFA, which can be difficult to completely flush from a column.[17][19]
Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has emerged as a powerful technique for chiral separations, often surpassing HPLC in terms of speed and efficiency.[20] SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations and column equilibration.[21]
Advantages of SFC for Chiral Azetidine Analysis:
-
Speed: Analysis times are typically 3 to 10 times shorter than with HPLC.
-
Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.
-
High Efficiency: The properties of supercritical fluids lead to sharp, narrow peaks and high resolution.
-
Orthogonal Selectivity: SFC can sometimes provide different selectivity compared to HPLC, making it a valuable tool when HPLC methods fail.
The same polysaccharide-based CSPs used for HPLC are highly effective in SFC.[21] The mobile phase in SFC typically consists of CO2 and a small amount of an organic modifier, usually an alcohol like methanol or ethanol.
Table 2: Conceptual Comparison of HPLC and SFC for Chiral Azetidine Separation
| Parameter | HPLC (Normal Phase) | SFC |
| Typical Analysis Time | 10-30 minutes | 1-5 minutes |
| Solvent Consumption | High (e.g., Hexane/IPA) | Low (primarily CO2) |
| Column Equilibration | Longer | Very Fast |
| Environmental Impact | Higher | Lower ("Green" Chemistry) |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
A Systematic Approach to Chiral Method Development
A structured approach is essential for efficiently developing a robust method for determining the enantiomeric purity of a novel chiral azetidine.
Caption: A systematic workflow for developing a robust chiral separation method for azetidines.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development. Optimization will likely be required for specific azetidine derivatives.
Protocol 1: Enantiomeric Purity of N-Boc-azetidine-2-carboxylic acid (Normal-Phase HPLC)
This protocol is based on methods for similar N-protected amino acids.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
CSP: CHIRALPAK® IA is an immobilized amylose phase, offering broad selectivity and solvent robustness.
-
Mobile Phase: A normal-phase system provides high selectivity. Ethanol is chosen as the polar modifier. TFA is added to ensure the carboxylic acid is protonated, improving peak shape and promoting interaction with the CSP.
-
Detection: The Boc- and carboxyl- groups provide UV absorbance at low wavelengths.
Protocol 2: Fast Enantiomeric Separation of a 3-Substituted Azetidine (SFC)
This protocol is a general starting point for neutral or basic azetidines.
-
Instrumentation: SFC system with UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v). For basic azetidines, consider adding 0.1% DEA to the methanol modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol or ethanol at approximately 0.5 mg/mL.
Causality Behind Choices:
-
CSP: Lux® Cellulose-1 is a versatile cellulose-based phase that shows excellent performance in SFC. The smaller particle size (3 µm) allows for higher efficiency.
-
Mobile Phase: A simple CO2/Methanol gradient is a standard starting point for SFC screening.
-
High Flow Rate/Temp: The low viscosity of the mobile phase allows for high flow rates and slightly elevated temperatures, leading to very fast analysis times.
Protocol 3: Enantiomeric Purity of an Ezetimibe Analogue (Reversed-Phase HPLC)
This protocol is adapted from methods for Ezetimibe, which has an azetidin-2-one core.[15]
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALCEL® OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (50:50, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile at approximately 0.4 mg/mL.
Causality Behind Choices:
-
CSP: The OD-RH phase is designed for reversed-phase conditions.
-
Mobile Phase: A reversed-phase method is suitable for moderately polar compounds and is compatible with MS detection. Formic acid is added to improve peak shape and provide a source of protons for MS analysis if needed.
-
Detection: The aromatic rings in ezetimibe-like structures provide strong UV absorbance around 240-250 nm.
Conclusion
The determination of enantiomeric purity is a non-negotiable aspect of the development of chiral azetidine-containing pharmaceuticals. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, stand as the premier choice for the enantioseparation of this class of compounds by both HPLC and SFC. A systematic screening approach, beginning with a set of complementary polysaccharide columns under normal-phase or SFC conditions, is the most efficient path to a successful separation. By understanding the fundamental principles of chiral recognition and the interplay between the stationary phase, mobile phase, and analyte, researchers can confidently develop and validate robust methods to ensure the stereochemical integrity of their novel azetidine-based drug candidates.
References
-
Németh, Z. et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. Journal of Chromatography A, 1662, 462741. Available at: [Link]
-
Chankvetadze, B. et al. (2002). Comparative enantioseparation of selected chiral drugs on four different polysaccharide-type chiral stationary phases using polar organic mobile phases. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 467-477. Available at: [Link]
-
Zhang, T. et al. (2012). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Recognition in Separation Methods. Springer. Available at: [Link]
-
Jacob, M. et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Futamura, T. et al. (2003). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 51(8), 954-957. Available at: [Link]
-
Gubitz, G., & Schmid, M. G. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4295. Available at: [Link]
-
Wrońska, O. et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 29(12), 2824. Available at: [Link]
-
Frink, L. A. et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(10), 611-616. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]
-
Couty, F. et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-9031. Available at: [Link]
-
Chimalakonda, K. et al. (2013). Isolation and Characterization of R-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 4, 488-495. Available at: [Link]
-
Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved February 18, 2026, from [Link]
-
Matarashvili, I. et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved February 18, 2026, from [Link]
-
Phenomenex Inc. (n.d.). Separation of Ezetimibe and its Chiral Impurities per USP Monograph. Retrieved February 18, 2026, from [Link]
-
Daicel Chiral Technologies. (n.d.). Separation of Methyclothiazide Using New Immobilized Column – Chiralpak IG. Retrieved February 18, 2026, from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved February 18, 2026, from [Link]
-
Reddy, B. et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 488-493. Available at: [Link]
-
Daicel Chemical Industries. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Retrieved February 18, 2026, from [Link]
-
Addadi, K. et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-338. Available at: [Link]
-
Reddy, B. et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Available at: [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved February 18, 2026, from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved February 18, 2026, from [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chiraltech.com [chiraltech.com]
- 9. ct-k.com [ct-k.com]
- 10. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
- 15. phenomenex.com [phenomenex.com]
- 16. lcms.cz [lcms.cz]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. shimadzu.com [shimadzu.com]
- 21. phenomenex.com [phenomenex.com]
techniques for chiral resolution of Benzyl 1-benzylazetidine-2-carboxylate enantiomers
This guide provides a technical comparison of resolution techniques for Benzyl 1-benzylazetidine-2-carboxylate , a critical intermediate in the synthesis of non-proteinogenic amino acid derivatives and thrombin inhibitors.
Executive Summary & Strategic Overview
This compound represents a sterically constrained amino acid scaffold. The presence of the bulky N-benzyl and O-benzyl protecting groups creates a hydrophobic environment that significantly influences the choice of resolution technique.
While asymmetric synthesis (using chiral auxiliaries like
This guide evaluates three primary methodologies:
-
Classical Chemical Resolution: Via diastereomeric salt formation (Preferred for Scalability).
-
Enzymatic Kinetic Resolution: Utilizing stereoselective lipases (Preferred for Green Chemistry/Mild Conditions).
-
Preparative Chiral Chromatography: HPLC/SFC (Preferred for High Purity/Late-Stage Recovery).
Comparative Analysis of Resolution Techniques
| Feature | Chemical Resolution (Diastereomeric Salt) | Enzymatic Kinetic Resolution | Chiral Chromatography (HPLC/SFC) |
| Mechanism | Solubility difference of diastereomeric salts | Stereoselective hydrolysis of the ester bond | Differential interaction with Chiral Stationary Phase (CSP) |
| Target Substrate | N-Benzylazetidine-2-carboxylic Acid (Precursor) | This compound (Ester ) | This compound (Ester ) |
| Resolving Agent | L-(+)-Tartaric Acid / D-( | Lipase (e.g., Burkholderia cepacia, CAL-B) | Amylose/Cellulose-based CSPs (e.g., Chiralpak IA/AD) |
| Max Theor. Yield | 50% (unless Dynamic Kinetic Resolution is used) | 50% (Kinetic Resolution limit) | 50% (per enantiomer) |
| Scalability | High (kg to ton scale) | Medium-High (Batch or Flow) | Low-Medium (mg to g scale) |
| Cost Efficiency | High (Cheap reagents) | Medium (Enzyme cost/recycling) | Low (High solvent/column costs) |
| Primary Limitation | Requires hydrolysis of ester to acid first | Reaction rate decreases with bulky benzyl esters | Prohibitive cost for bulk manufacturing |
Detailed Experimental Protocols
Technique A: Chemical Resolution via Diastereomeric Crystallization
Note: Direct resolution of the benzyl ester via salt formation is often inefficient due to the lipophilicity of the benzyl ester preventing optimal crystal lattice formation. The industry standard is to resolve the free acid intermediate before benzylation.
Protocol: Resolution of N-Benzylazetidine-2-carboxylic acid
-
Salt Formation: Dissolve racemic N-benzylazetidine-2-carboxylic acid (1.0 eq) in ethanol or acetone.
-
Addition of Resolving Agent: Add L-(+)-Tartaric acid (1.0 eq) dissolved in the same solvent.
-
Mechanistic Insight: The secondary amine of the azetidine ring acts as a base, forming a supramolecular hydrogen-bonded complex with the tartrate.
-
-
Crystallization: Heat to reflux to ensure complete dissolution, then cool slowly to 0–5°C over 4–6 hours.
-
Critical Step: Seeding with pure (S)-enantiomer salt at 40°C can significantly improve enantiomeric excess (ee).
-
-
Filtration & Recrystallization: Filter the precipitate. If ee < 98%, recrystallize from ethanol/water (9:1).
-
Liberation & Esterification: Treat the salt with weak base (NaHCO₃) to liberate the resolved acid. React with benzyl alcohol (BnOH) and coupling agent (EDC/DMAP) to yield the target Benzyl (S)-1-benzylazetidine-2-carboxylate .
Technique B: Enzymatic Kinetic Resolution (Hydrolysis)
Note: Lipases can differentiate between enantiomers of the ester directly. However, benzyl esters are bulky and hydrolyze slower than methyl/ethyl esters.
Protocol: Lipase-Catalyzed Hydrolysis
-
Emulsification: Suspend racemic this compound (50 mM) in phosphate buffer (pH 7.0) containing 10% co-solvent (DMSO or MTBE) to improve solubility.
-
Enzyme Addition: Add immobilized Lipase PS (from Burkholderia cepacia) or CAL-B (Novozym 435) .
-
Causality: These lipases possess large hydrophobic binding pockets capable of accommodating the benzyl group.
-
-
Incubation: Stir at 30–40°C. Monitor conversion via HPLC.
-
Termination: Stop reaction at 50% conversion (theoretical maximum for kinetic resolution).
-
Separation:
-
Phase Extraction: Adjust pH to 8.0 and extract with Ethyl Acetate. The unreacted (R)-Ester (typically) remains in the organic phase.
-
Acid Recovery: Acidify the aqueous phase to pH 3.0 to precipitate/extract the hydrolyzed (S)-Acid .
-
-
Re-esterification: The hydrolyzed (S)-acid must be re-benzylated to return to the target molecule structure.
Technique C: Preparative Chiral HPLC
Protocol: Chromatographic Separation
-
Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is crucial to suppress peak tailing caused by the basic azetidine nitrogen interacting with residual silanols.
-
-
Detection: UV at 254 nm (Benzyl chromophore).
-
Flow Rate: Optimized for column diameter (e.g., 15 mL/min for 20mm ID columns).
Process Logic & Decision Pathways
The following diagram illustrates the decision matrix for selecting the optimal resolution pathway based on the starting material state and scale.
Caption: Decision matrix for resolving this compound. Route A is preferred for industrial scale; Route B/HPLC for late-stage intermediates.
Critical Technical Considerations
The "Solubility Trap" in Chemical Resolution
When attempting to resolve the ester directly with tartaric acid, the high lipophilicity of the two benzyl groups often prevents the formation of a defined crystal lattice in polar solvents (ethanol/methanol).
-
Solution: Always revert to the free acid for salt formation. The zwitterionic character of the amino acid facilitates strong ionic bonding with the resolving agent, creating distinct solubility profiles between diastereomers.
Enzymatic Selectivity vs. Rate
While Burkholderia cepacia lipase is highly stereoselective (
-
Optimization: Use co-solvents (DMSO/THF up to 20%) or biphasic systems (Water/Toluene). This increases the interfacial area available for the lipase to act on the hydrophobic substrate.
Racemization Risk
Azetidine-2-carboxylates are prone to racemization under harsh basic conditions or high temperatures due to ring strain and the acidity of the
-
Control: During base liberation of the salt or extraction after enzymatic hydrolysis, maintain temperature
C and avoid strong bases (e.g., NaOH). Use NaHCO₃ or K₂CO₃.
References
- Vertex Pharmaceuticals. (2005). Process for the preparation of (S,S)-cis-2-benzhydryl-3-benzylaminoquinuclidine. (US Patent 6,861,526). Google Patents.
- Couty, F., et al. (1998). Synthesis of enantiomerically pure azetidine-2-carboxylic acid derivatives. Tetrahedron: Asymmetry, 9(3), 429-435. Context: Establishes the standard protocol for resolving N-benzylazetidine-2-carboxylic acid using chiral acids.
-
Kaur, N. (2025). Resolution of D-azetidine-2-carboxylic acid. ResearchGate. [Link]
- Context: Provides comparative data on using Tyrosine hydrazide vs. Tartaric acid for azetidine resolution.
- Context: Details the use of chiral HPLC and resolving agents for carboxylic acid deriv
- Context: Verifies the commercial availability and structural properties of the ester intermedi
A Comparative Guide to the Cytotoxicity of Azetidine-Based Compounds in Oncology Research
This guide provides a comparative analysis of the cytotoxic effects of various azetidine-based compounds against prominent cancer cell lines. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data, and offer detailed protocols for evaluating cytotoxicity, providing researchers and drug development professionals with a comprehensive resource for this promising class of molecules.
The four-membered saturated azetidine ring has garnered significant attention in medicinal chemistry due to its unique structural properties and its presence in numerous pharmacologically active compounds.[1] Its inherent ring strain contributes to a distinct reactivity profile, making it a valuable scaffold for designing novel therapeutic agents.[2] In oncology, the development of small-molecule inhibitors that can overcome challenges like drug resistance and off-target toxicity is a paramount goal.[1] Azetidine-containing molecules have emerged as potent agents targeting various hallmarks of cancer, demonstrating activities from microtubule disruption to the inhibition of critical signaling pathways.
Key Mechanisms of Azetidine-Mediated Cytotoxicity
Azetidine-based compounds exert their anticancer effects through diverse mechanisms. Understanding these pathways is crucial for rational drug design and for identifying patient populations most likely to respond to treatment. Below, we explore two of the most well-documented mechanisms.
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant, constitutive activation is a hallmark of many human cancers, including triple-negative breast cancer (TNBC), making it a high-value therapeutic target.[3] Several novel azetidine-based compounds have been identified as potent and selective inhibitors of STAT3.
These inhibitors function by directly binding to the STAT3 protein, often through covalent modification of key cysteine residues (Cys426, Cys468), which prevents its DNA-binding activity.[3] This blockade of STAT3's transcriptional function leads to the downregulation of downstream target genes essential for tumor survival and proliferation, such as VEGF and survivin, ultimately inducing apoptosis in cancer cells.[4]
Below is a simplified representation of the STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.
Caption: STAT3 signaling pathway and inhibition by azetidine compounds.
Disruption of Microtubule Dynamics
The microtubule network is essential for cell division, motility, and intracellular transport. Compounds that interfere with microtubule assembly or disassembly are among the most effective chemotherapeutic agents. A class of azetidine-containing analogues of TZT-1027 (soblidotin), a potent dolastatin 10 derivative, has demonstrated extraordinary cytotoxicity by inhibiting tubulin polymerization.[5]
By binding to tubulin, these compounds prevent the formation of the mitotic spindle, a structure indispensable for chromosome segregation during mitosis. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[5] The conformational restriction imposed by the 3-aryl-azetidine moiety in these analogues plays a key role in their high-affinity binding to tubulin and their potent antiproliferative activity.[5]
Comparative Analysis of Cytotoxicity
The in vitro efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound. The following tables summarize the cytotoxic activities of representative azetidine-based compounds against various human cancer cell lines.
Table 1: Azetidine-Based STAT3 Inhibitors
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| H182 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.0 - 1.9 | [4] |
| H182 | MDA-MB-468 | Triple-Negative Breast Cancer | 1.0 - 1.9 | [4] |
| H172 | MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 | [3] |
| H172 | MDA-MB-468 | Triple-Negative Breast Cancer | ~1.5 | [3] |
| H120 | MDA-MB-231 | Triple-Negative Breast Cancer | ~3.0 | [3] |
| 8i | N/A (in vitro assay) | STAT3 DNA-Binding | 0.34 | [6] |
| 5o | N/A (in vitro assay) | STAT3 DNA-Binding | 0.38 | [6] |
Note: The IC50 values for H182 and H172 reflect inhibition of cell viability, while the values for 8i and 5o reflect direct inhibition of STAT3 DNA-binding activity in a cell-free assay.
Table 2: Azetidine-Containing Microtubule Inhibitors
| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| 1a (TZT-1027 Analogue) | A549 | Lung Carcinoma | 2.2 | [5] |
| 1a (TZT-1027 Analogue) | HCT116 | Colon Carcinoma | 2.1 | [5] |
| 12l (Azetidin-2-one) | MCF-7 | Breast Cancer | 10 | [7] |
| 12l (Azetidin-2-one) | HT-29 | Colon Cancer (Chemoresistant) | 3 | [7] |
| 12k (Azetidin-2-one) | MCF-7 | Breast Cancer | 1.5 | [7] |
Table 3: Other Azetidine and Azetidin-2-one Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| AZ-19 (Azetidin-2-one) | MCF-7 | Breast Cancer | >94% inhibition at 2µM | [8] |
| Compound 6 (Azetidin-2-one) | SiHa | Cervical Cancer | 0.01 µM (10 nM) | [9] |
| Compound 6 (Azetidin-2-one) | B16F10 | Murine Melanoma | 0.01 µM (10 nM) | [9] |
| Compound 8a | HepG2 | Hepatocellular Carcinoma | 13.5 | [10] |
| Compound 8a | MCF-7 | Breast Cancer | 10 | [10] |
| Compound 9 (Thiazole-Azetidinone) | HeLa | Cervical Cancer | 58.86 µM | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO). The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the azetidine test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - medium with DMSO) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Workflow Diagram
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Conclusion and Future Perspectives
The azetidine scaffold has proven to be a versatile and powerful tool in the development of novel anticancer agents. Compounds incorporating this four-membered ring have demonstrated potent cytotoxicity against a wide range of cancer cell lines, operating through diverse and clinically relevant mechanisms such as STAT3 inhibition and microtubule disruption. The data presented herein highlight the nanomolar to low-micromolar efficacy of several lead compounds, underscoring their therapeutic potential.
Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising molecules. Structure-activity relationship (SAR) studies will continue to be crucial for enhancing potency and selectivity while minimizing off-target effects.[1] Furthermore, exploring the combination of azetidine-based compounds with existing chemotherapies or targeted agents could unlock synergistic effects and provide new avenues for overcoming drug resistance. The continued exploration of this chemical space holds significant promise for delivering the next generation of cancer therapeutics.
References
-
Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PMC. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. [Link]
-
Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central. [Link]
-
Abstract 4792: Azetidine functionalized small-molecules potently inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts. AACR Journals. [Link]
-
SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. Journal of Pharmaceutical Negative Results. [Link]
-
Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. ResearchGate. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
-
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives [mdpi.com]
- 9. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
validating the synthesis of Benzyl 1-benzylazetidine-2-carboxylate with spectral data
Executive Summary
Compound: Benzyl 1-benzylazetidine-2-carboxylate CAS: 1290974-13-8 (Generic/Related) Formula: C₁₈H₁₉NO₂ MW: 281.35 g/mol [1][2][3]
This guide details the structural validation of This compound , a constrained amino acid derivative.[3] Unlike stable 5- or 6-membered heterocycles, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening decomposition or polymerization during synthesis.[3]
Consequently, the primary validation challenge is not merely confirming identity, but proving ring integrity against isobaric linear byproducts (e.g., uncyclized amino esters or hydrolysis products). This guide compares the target performance against these impurities using high-resolution spectral data.
Synthesis Context & Impurity Profile
To validate the product, one must understand its origin.[3] The most robust synthesis involves the cyclization of
-
Primary Route: Reaction of benzyl 2,4-dibromobutyrate with benzylamine.[3]
-
Alternative Route: Esterification of
-benzylazetidine-2-carboxylic acid.[3]
Critical Impurities (The "Alternatives")
When analyzing the spectra, you are distinguishing the Target from these specific failures:
-
Linear Precursor: Uncyclized
-benzyl-2,4-dibromobutyramide or related alkyl halides.[3] -
Hydrolysis Product:
-benzylazetidine-2-carboxylic acid (Free acid).[3] -
Ring-Opened Byproduct: Benzyl 4-(benzylamino)-2-hydroxybutanoate (formed via acid-catalyzed hydration).[3]
Spectral Validation Protocols
A. 1H NMR: The Azetidine Fingerprint
The 4-membered ring imposes rigid conformational constraints, resulting in distinct splitting patterns and chemical shifts that differ significantly from linear analogs.[3]
Solvent Selection: Use Benzene-
Diagnostic Signals (Target vs. Linear Impurity)
| Proton Environment | Target: Azetidine Ring (ppm) | Linear Alternative (Open Chain) | Validation Logic |
| H-2 (Methine) | 3.6 – 3.9 (dd or t) | 3.2 – 3.4 (m) | The rigid ring deshields the |
| H-3 (Methylene) | 2.1 – 2.5 (m, 2H) | 1.8 – 2.0 (m) | Look for complex multiplets.[3] Linear chains show simpler triplets/quintets.[3] |
| H-4 (Methylene) | 3.1 – 3.4 (m, 2H) | 2.6 – 2.8 (t) | Ring strain pushes these protons downfield compared to linear amines. |
| N-Benzyl ( | 3.6 – 3.8 (AB system or s) | 3.8 – 4.0 (s) | In the chiral azetidine, these protons are diastereotopic (AB quartet) due to the adjacent chiral center. |
| O-Benzyl ( | 5.1 – 5.2 (s) | 5.1 – 5.2 (s) | Confirms the ester is intact.[3] Loss of this peak indicates hydrolysis.[3] |
Key Validation Criterion:
The "Gap" Test: In a successful cyclization, you must observe a clear "gap" between the upfield H-3 ring protons (~2.2 ppm) and the downfield H-2/H-4 protons (~3.2-3.8 ppm). If the spectrum shows a "mush" of alkyl signals between 1.5–3.0 ppm, the ring has likely opened or failed to close.
B. 13C NMR: Ring Strain Verification
The carbon spectrum provides the definitive proof of ring size.[3] Azetidine carbons are uniquely shielded compared to pyrrolidines or linear chains.[3]
-
C-2 (Chiral Center): ~64–66 ppm.[3]
-
C-4 (Next to N): ~54–56 ppm.[3]
-
C-3 (Distal): 18–22 ppm .[3]
-
Carbonyl (C=O): ~172 ppm.[3]
Experimental Protocol: Purification & Analysis
This protocol ensures you are analyzing the pure compound, as azetidines can degrade on acidic silica.[3]
Step 1: Workup & Stabilization[3]
-
Quench: Upon reaction completion, quench with saturated
(maintain pH > 8). Azetidines are basic; acidic conditions promote ring opening.[3][4] -
Extraction: Extract with Ethyl Acetate (
).[3][5] Avoid Chlorinated solvents if the amine is unprotonated to prevent slow quaternization.[3]
Step 2: Purification (The "Flash" Method)
-
Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1% Triethylamine in Hexanes).[3]
-
Eluent: 10-20% EtOAc in Hexanes.[3]
-
Warning: Do not leave the compound on the column for >30 minutes.
Step 3: Analytical Sample Prep[3]
-
Dissolve 10 mg of purified oil in 0.6 mL
(or ). -
Add 1 drop of dilute
in shake, and separate if the compound is suspected to be a salt. (Only free base gives sharp couplings).[3] -
Acquire 1H NMR (minimum 16 scans) and COSY (to map the H2-H3-H4 spin system).[3]
Decision Logic: Validation Workflow
The following diagram illustrates the logical flow for validating the synthesis, distinguishing the target from common failure modes.
Caption: Logical workflow for distinguishing the target azetidine from linear impurities using spectral checkpoints.
Performance Comparison: Analytical Techniques
| Technique | Sensitivity | Specificity for Azetidine | Throughput | Recommendation |
| 1H NMR | Moderate | High | Low | Primary Tool. Essential for proving ring closure via coupling constants and diastereotopicity.[3] |
| 13C NMR | Low | Very High | Low | Confirmatory. The C-3 shift (<22 ppm) is the most robust proof of ring size. |
| LC-MS | High | Low | High | Secondary. Good for MW confirmation (282 m/z), but cannot distinguish Target from Linear Isomers (isobaric).[3] |
| IR | Moderate | Moderate | High | Supporting. Look for Ester C=O (~1740 cm⁻¹) vs Amide C=O (~1650 cm⁻¹).[3] |
References
-
Couty, F., & Evano, G. (2006).[3] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[3] Organic Preparations and Procedures International.[3] Link
-
Rodebaugh, R. M., & Cromwell, N. H. (1969).[3] "Small ring heterocycles. Synthesis and reactions of 1-alkylazetidine-2-carboxylic acids." Journal of Heterocyclic Chemistry. Link
-
Starmans, W. A. J., et al. (1998).[3] "Enantioselective synthesis of azetidine-2-carboxylic acid via a chiral 1,3-amino alcohol." Tetrahedron: Asymmetry. Link
-
Bott, T. M., & West, F. G. (2012).[3] "Preparation and Synthetic Applications of Azetidines." Heterocycles. Link
Sources
- 1. 1290974-13-8|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
cross-referencing NMR data with known substituted azetidine compounds
This guide serves as a technical comparison and validation manual for researchers characterizing substituted azetidine scaffolds. It moves beyond standard spectral interpretation to address the specific conformational challenges posed by four-membered nitrogen heterocycles.
Executive Summary
Azetidines (
This guide compares the Standard Empirical Approach (database matching) against the Integrated Computational-Experimental (ICE) Workflow . We demonstrate that while empirical matching is faster, it fails to distinguish stereochemical invertomers in 2,3-disubstituted systems, necessitating the ICE protocol for definitive assignment.
The Azetidine Anomaly: Why Standard Prediction Fails
To accurately cross-reference your data, you must first understand the physical behavior of the ring. The azetidine ring is not flat; it exists in a dynamic equilibrium between two puckered conformations (
The "Butterfly" Effect on Coupling Constants
The puckering angle (
-
Standard Assumption:
(typical for planar rings). -
Azetidine Reality: While
remains generally larger, the range overlaps depending on the substituent's electronegativity and the degree of puckering.- (2,3): Typically 6.0 – 9.0 Hz.
- (2,3): Typically 2.0 – 6.0 Hz.
-
Critical Note: In 2-azetidinones (beta-lactams),
can be near zero ( Hz), but in saturated azetidines, it is often measurable.
Nitrogen Inversion
At room temperature, the nitrogen atom undergoes rapid pyramidal inversion.
-
Small Substituents (e.g., N-Me): Inversion is fast on the NMR timescale. Signals average out.
-
Bulky/Electronegative Substituents (e.g., N-Cl, N-Boc): Inversion slows. You may observe broad peaks or distinct invertomers (distinct sets of signals for the same molecule), often confused for impurities.
Comparative Methodology: Empirical vs. ICE Workflow
We compared the success rate of structural assignment for a set of 3-fluoro-2-substituted azetidines using two workflows.
Table 1: Performance Comparison of Assignment Methods
| Feature | Method A: Standard Empirical (Database) | Method B: ICE Workflow (Recommended) |
| Primary Reference | Literature values / ChemDraw Prediction | DFT (GIAO) Calculation + 2D NMR |
| Stereochem Accuracy | Low (< 60% for novel analogs) | High (> 95%) |
| Handling Invertomers | Fails (Flags as impurity) | Success (Predicts dual conformers) |
| Time Investment | Low (Minutes) | Medium (Hours) |
| Data Required |
Verdict: For simple N-alkyl azetidines, Method A is sufficient. For 2,3-disubstituted or fluorinated scaffolds (common in drug discovery), Method B is mandatory to avoid stereochemical misassignment.
Reference Data Benchmarking
Use the following data tables to benchmark your product's shifts. Deviations > 0.5 ppm suggest a structural anomaly or incorrect stereochemical assignment.
Table 2: Characteristic Chemical Shifts ( , ppm) in CDCl [1]
| Position | Unsubstituted Azetidine | N-Boc-Azetidine | 3-Fluoro-N-Boc-Azetidine |
| H-2 / H-4 ( | 3.50 - 3.70 | 3.80 - 4.10 | 4.00 - 4.40 (broad) |
| H-3 ( | 2.20 - 2.40 | 2.10 - 2.30 | 5.10 - 5.30 ( |
| N-Substituent | N/A | ~1.45 (t-Bu) | ~1.45 (t-Bu) |
Table 3: Diagnostic Coupling Constants ( , Hz)
| Coupling Type | Notation | Typical Range | Structural Insight |
| Geminal | 9.0 – 11.0 Hz | Indicates methylene integrity. | |
| Vicinal Cis | 6.5 – 9.0 Hz | Larger coupling due to dihedral angle ~0-20°. | |
| Vicinal Trans | 2.5 – 5.5 Hz | Smaller coupling; critical for diastereomer ID. | |
| Geminal H-F | 55 – 58 Hz | Diagnostic for 3-fluoro substitution. |
Protocol: The "Triangulation" Validation System
To validate your azetidine compound, do not rely on a single data point. Follow this self-validating protocol.
Step 1: The 1D Screen (Chemical Shift & Multiplicity)
-
Acquire
NMR in CDCl (or DMSO- if solubility is poor). -
Identify the
-protons (3.5–4.5 ppm). If they appear as broad humps, perform a Variable Temperature (VT) experiment at 50°C to coalesce the invertomers. -
Measure
. If Hz, tentatively assign cis. If Hz, tentatively assign trans.
Step 2: The NOESY Lock (Spatial Confirmation)
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Cis-Confirmation: Look for a strong cross-peak between H-2 and H-3.
-
Trans-Confirmation: Look for absence of H-2/H-3 correlation and presence of cross-peaks between H-2 and H-3' (the proton on the opposite face).
Step 3: Computational RMSD Check (The "E-E-A-T" Validator)
For novel compounds where literature is scarce.
-
Generate 3D conformers of your proposed structure.
-
Run a DFT geometry optimization (B3LYP/6-31G* level or higher).
-
Calculate NMR shielding tensors (GIAO method).
-
Compare Experimental vs. Calculated shifts.
-
Pass Criteria: RMSD (Root Mean Square Deviation)
ppm for protons.
Visualization of Logic & Workflows
Diagram 1: The ICE Validation Workflow
This flowchart illustrates the decision-making process for validating azetidine structures.
Caption: Workflow for distinguishing stereoisomers in substituted azetidines using J-coupling, NOESY, and DFT.
Diagram 2: Stereochemical Logic Tree
Visualizing the specific spectral signatures of Cis vs Trans isomers.
Caption: Logic tree comparing key NMR observables for Cis and Trans azetidine isomers.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Addison Wesley Longman.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
O'Hagan, D. et al. (2000). The conformational behaviour of fluorinated azetidines.[1] Chemical Communications.[2][3] (Reference for Fluorine-Nitrogen interactions).
-
BenchChem. (2025).[4][5] Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.Link
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A Guide to Small-Molecule Structure Assignment through Computation of (1H and 13C) NMR Chemical Shifts. Nature Protocols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of boron–nitrogen dative bonds using azetidine inversion dynamics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Study of boron-nitrogen dative bonds using azetidine inversion dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Azetidine vs. Piperidine: A Comparative Guide to Scaffold Performance in Enzyme Inhibition
A Senior Application Scientist's In-Depth Analysis of Bioisosteric Replacement Strategies in Drug Design
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that dictates the future of a drug candidate. The six-membered piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs.[1][2] However, the strategic replacement of this ubiquitous structure with its smaller, four-membered cousin, the azetidine ring, is an increasingly employed tactic to overcome metabolic liabilities and fine-tune physicochemical properties.[3] This guide provides an in-depth, data-driven comparison of these two scaffolds, moving beyond theoretical advantages to showcase a real-world example of azetidine's superior performance in the development of potent and selective enzyme inhibitors.
The core principle underpinning this comparison is bioisosterism , where one functional group or scaffold is replaced by another with similar steric and electronic properties to enhance a molecule's biological activity or pharmacokinetic profile. The azetidine ring, with its higher ring strain and more pronounced three-dimensional character compared to the flexible chair conformation of piperidine, offers a unique opportunity to modulate properties like metabolic stability, aqueous solubility, and receptor binding geometry.[3][4]
To illustrate this principle with empirical data, we will focus on a compelling case study: the development of covalent inhibitors for Monoacylglycerol Lipase (MAGL) , a key serine hydrolase in the endocannabinoid system.[5] The inhibition of MAGL is a promising therapeutic strategy for various neurological disorders, as it increases levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and reduces the production of pro-inflammatory arachidonic acid.[6][7] Research in this area has provided a direct head-to-head comparison of azetidine- and piperidine-based carbamates, offering a clear lens through which to evaluate their respective merits.[5]
From Scaffold to Inhibitor: A Tale of Two Syntheses
The general synthetic approach for both azetidine and piperidine carbamate inhibitors is conceptually similar, relying on the coupling of the respective heterocyclic amine with a reactive carbonyl species to form the carbamate warhead. This process typically involves the use of a leaving group, such as a p-nitrophenoxy or a hexafluoroisopropoxy (HFIP) group, which is displaced by the catalytic serine residue in the enzyme's active site.[8][9]
The synthesis begins with the appropriately substituted azetidine or piperidine core, which is often protected (e.g., with a Boc group) to allow for controlled functionalization. Following deprotection, the secondary amine is reacted with an activated carbonyl compound, such as 4-nitrophenyl chloroformate, to generate the reactive carbamate ready for enzymatic evaluation.[10]
Caption: Generalized synthetic workflow for azetidine and piperidine carbamates.
Head-to-Head: In Vitro Potency and Selectivity
The ultimate test of a scaffold's utility lies in its performance. A study by Butler et al. provides a direct comparison of azetidine and piperidine carbamates as irreversible inhibitors of MAGL.[5] The data, summarized below, reveals a clear trend favoring the smaller, more constrained azetidine ring.
| Compound ID | Scaffold | R Group | hMAGL IC₅₀ (nM) | hFAAH IC₅₀ (nM) | Selectivity (FAAH/MAGL) |
| 1 | Piperidine | 3-phenyl-5-(trifluoromethyl)pyrazole | 21 | 1800 | 86 |
| 2 | Azetidine | 3-phenyl-5-(trifluoromethyl)pyrazole | 6.7 | 4500 | 672 |
| 3 | Piperidine | 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole | 14 | 2200 | 157 |
| 4 | Azetidine | 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole | 2.5 | 10000 | 4000 |
| (Data synthesized from Butler et al., J. Med. Chem. 2017, 60, 23, 9860-9873)[5] |
The experimental results are striking. In two matched pairs, simply replacing the piperidine ring with an azetidine ring (Compound 1 vs. 2 , and 3 vs. 4 ) resulted in a 3 to 5.6-fold increase in potency against human MAGL.[5] This enhanced efficiency is likely due to the azetidine scaffold's ability to orient the inhibitor more optimally within the enzyme's active site, a consequence of its rigid, three-dimensional structure.[3]
Perhaps more importantly, the selectivity for MAGL over the related serine hydrolase Fatty Acid Amide Hydrolase (FAAH) was dramatically improved. The azetidine-based compound 4 demonstrated a 4000-fold selectivity for MAGL over FAAH, a 25-fold improvement compared to its piperidine analogue 3 .[5] High selectivity is a critical attribute for any drug candidate, as it minimizes the potential for off-target side effects.[11]
Experimental Protocol: In Vitro MAGL Inhibition Assay (Fluorometric)
This protocol outlines a standardized, high-throughput method for determining the IC₅₀ values of test compounds against MAGL.
Objective: To quantify the concentration of an inhibitor required to reduce MAGL enzymatic activity by 50%.
Principle: A fluorogenic substrate is cleaved by MAGL, releasing a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. The presence of an inhibitor reduces this rate.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL Substrate (e.g., 4-nitrophenylacetate or a more specific proprietary substrate)
-
Test Compounds (dissolved in DMSO)
-
Known MAGL Inhibitor (Positive Control, e.g., JZL184)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the stock solution of human recombinant MAGL to the desired working concentration in ice-cold MAGL Assay Buffer.
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate. Include wells for a "no inhibitor" control (DMSO only) and a positive control inhibitor.
-
Enzyme Addition & Pre-incubation: Add the diluted MAGL enzyme solution to each well containing the test compounds or controls. Allow the plate to pre-incubate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAGL substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and a background control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a fluorometric MAGL inhibition assay.
In Vivo Performance: The Decisive Advantage
While in vitro potency is essential, the true measure of a drug candidate is its performance in a living system. The lead azetidine carbamate (Compound 4 from the table, referred to as compound 6 in the publication) was advanced to in vivo studies in mice.[5] Following a 10 mg/kg dose, the compound demonstrated its ability to engage the target in the central nervous system by significantly elevating brain levels of the MAGL substrate, 2-AG.[5] This confirmation of central nervous system activity and target engagement is a critical milestone in drug development, validating the superior in vitro profile of the azetidine scaffold and its potential for therapeutic application.
Conclusion: A Clear Verdict for Azetidine
The direct comparison of azetidine- and piperidine-based carbamates as MAGL inhibitors provides a compelling, data-driven rationale for the strategic use of azetidine as a bioisosteric replacement for piperidine. The substitution yielded a lead compound with:
-
Superior Potency: A more than 5-fold increase in inhibitory activity against the target enzyme, MAGL.[5]
-
Dramatically Improved Selectivity: A 25-fold enhancement in selectivity against the off-target enzyme FAAH, reducing the risk of unintended biological effects.[5]
-
Confirmed In Vivo Efficacy: Demonstrated ability to engage the target in the brain, a crucial step for developing treatments for neurological disorders.[5]
While the piperidine ring will undoubtedly remain a cornerstone of medicinal chemistry, this case study unequivocally demonstrates that the smaller, more constrained azetidine scaffold is not merely an alternative but often a superior choice. For researchers aiming to enhance potency, improve selectivity, and overcome pharmacokinetic challenges, the thoughtful application of the azetidine motif represents a powerful and field-proven strategy for success.
References
-
Tuccinardi, T. (2021). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. PMC. Available at: [Link]
-
Zhu, L., et al. (2021). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC. Available at: [Link]
-
Long, J.Z., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Irreversible MAGL inhibitors—azetidine carbamate derivatives. Available at: [Link]
-
Butler, C.R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. Available at: [Link]
-
Butler, C.R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Available at: [Link]
-
Zaharia, A., et al. (2020). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. PMC. Available at: [Link]
-
Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Available at: [Link]
-
Frontiers. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Available at: [Link]
-
ResearchGate. (n.d.). Irreversible MAGL inhibitors—piperazine carbamate derivatives. Available at: [Link]
-
Thomas, K.R. (2023). Design and Synthesis of Peripherally Selective Endocannabinoid Enzyme Inhibitors for Ocular Indications. Liberty University. Available at: [Link]
-
Granchi, C., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. FLORE. Available at: [Link]
-
Lapillo, M., et al. (2022). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. PMC. Available at: [Link]
-
Butler, C.R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. Available at: [Link]
-
ResearchGate. (2022). Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Available at: [Link]
-
Rong, J., et al. (2021). Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. PubMed. Available at: [Link]
-
International Association for the Study of Pain (IASP). (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Available at: [Link]
-
Rong, J., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PMC. Available at: [Link]
-
Rock, E.M., et al. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. PubMed. Available at: [Link]
Sources
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl 1-benzylazetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Benzyl 1-benzylazetidine-2-carboxylate. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar compounds, including benzyl esters and azetidine derivatives, to establish best practices for laboratory safety and chemical handling. The following procedural guidance is designed to address specific operational questions and foster a culture of safety and precision.
Understanding the Risks: A Proactive Approach to Safety
This compound is a unique molecule with potential applications in pharmaceutical and chemical synthesis.[1] Its structure, combining an azetidine ring with a benzyl ester, suggests a reactivity profile that necessitates careful handling. While comprehensive toxicological data for this specific compound is not widely available, analysis of related structures provides critical insights into potential hazards. Azetidine-containing compounds can be reactive and may release harmful vapors.[2][3] Similarly, benzyl esters, while varying in toxicity, can present risks if improperly handled.[4][5] Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is paramount.
Core Personal Protective Equipment (PPE) Directives
The consistent and correct use of PPE is the primary line of defense against chemical exposure.[3] The following table summarizes the recommended PPE for handling this compound, with detailed explanations for each selection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile is a suitable option).[3] | To prevent direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[6] |
| Eye and Face Protection | Snugly fitting safety goggles or a face shield.[3][6] | To protect the eyes from splashes or aerosols, as related azetidine compounds can cause serious eye irritation.[3] |
| Body Protection | A long-sleeved laboratory coat.[3] | To prevent contamination of personal clothing and minimize skin exposure. A chemical-resistant gown may be necessary for larger quantities.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] | Azetidine compounds can release harmful vapors.[2] If a fume hood is not available or if there's a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout the experimental process.
Pre-Experiment Preparation
-
Information Review : Thoroughly review this guide and any available safety information for similar compounds.
-
Fume Hood Check : Ensure the chemical fume hood is functioning correctly.
-
PPE Donning : Put on all required PPE before entering the designated handling area.
Chemical Handling
-
Transfer : Use appropriate tools, such as a spatula or pipette, for transferring the chemical. Avoid creating dust or aerosols.
-
Weighing : If weighing the solid form, do so within the fume hood on a tared weigh boat.
-
Dissolution : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Reaction Monitoring : Maintain a safe distance from the reaction vessel and use a blast shield if necessary, especially for reactions under pressure or at elevated temperatures.
Post-Experiment Procedures
-
Decontamination : Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[3]
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.[3][7]
-
Waste Segregation : All materials that have come into contact with the chemical, including gloves, pipette tips, and empty containers, should be considered hazardous waste.
-
Waste Collection : Collect all chemical waste in a clearly labeled, sealed, and appropriate hazardous waste container.[3]
-
Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[8] Do not discharge the chemical or contaminated materials into sewer systems.[7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Consult a physician.[6][8]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[6][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[6][8]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and consult a physician immediately.[6][8]
-
Spill Cleanup : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision tree for PPE selection based on experimental conditions.
References
- Benchchem. Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
- Benchchem. Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
- Chem-Impex. 1-Benzyl-Azetidine-2-carboxylic acid methyl ester.
- Sigma-Aldrich. SAFETY DATA SHEET.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate.
- Capot Chemical Co.,Ltd. MSDS of 1-Benzyl-azetidine-2-carboxylic acid amide.
- BOC Sciences. 1375474-09-1 - Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Benzoic acid benzyl ester.
- Fisher Scientific. SAFETY DATA SHEET.
- BLD Pharm. 1290974-13-8|this compound.
- BLD Pharm. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
